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  • Product: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine
  • CAS: 936940-25-9

Core Science & Biosynthesis

Foundational

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide: Abstract: This technical guide provides a comprehensive overview of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest to the scientific community. T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest to the scientific community. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.[1] This document delves into the compound's chemical structure, physicochemical properties, and safety considerations. It further proposes a representative synthetic pathway based on established chemical principles and outlines a multi-technique approach for its analytical characterization. Finally, the guide explores the compound's current and potential applications, particularly as a versatile building block in the development of novel antimicrobial and oncological agents. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable heterocyclic intermediate.

The Strategic Importance of the Aminopyrazole Core

Nitrogen-containing heterocycles are fundamental to modern pharmacology. Among them, the pyrazole ring, a five-membered diazole, has emerged as a cornerstone of drug design.[1] Its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds allow it to serve as a versatile pharmacophore. This has led to the development of blockbuster drugs across various therapeutic areas, including kinase inhibitors for oncology (e.g., Ruxolitinib), antivirals, and agents for treating pulmonary hypertension.[1]

The 5-aminopyrazole moiety, as seen in 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, is particularly valuable. The amine group serves as a crucial synthetic handle, enabling the construction of more complex molecular architectures, most notably fused ring systems like pyrazolo[3,4-d]pyrimidines, which are themselves potent biologically active agents.[2] Recent research underscores the vast potential of this scaffold, with novel 1-methyl-1H-pyrazol-5-amine derivatives demonstrating potent antifungal and antibacterial activity, highlighting a promising avenue for combating infectious diseases.[3]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in a laboratory setting.

Chemical Structure and Identifiers

The structure consists of a pyrazole ring with a methyl group on the N1 nitrogen, two ethyl groups at the C3 and C4 positions, and an amine group at the C5 position.

Caption: Chemical Structure of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine.

Table 1: Compound Identifiers and Properties

Parameter Value Reference
IUPAC Name 3,4-diethyl-1-methyl-1H-pyrazol-5-amine -
CAS Number 1269225-06-0 (Hydrate form)
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol (Anhydrous) -
171.24 g/mol (Hydrate)
InChI Key (Hydrate) OZYHDGQTHKWQGD-UHFFFAOYSA-N
Physical Form Solid [4]
Purity Typically ≥95% [4]

| Storage | Store at room temperature in a dry, well-ventilated place. |[4] |

Safety and Handling

While specific toxicology data for this exact compound is limited, data from structurally related aminopyrazoles and other amine catalysts necessitates careful handling.[5][6]

  • Hazard Classification: Assumed to be a skin and eye irritant. May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[5][7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[5]

  • Incompatibilities: Avoid strong oxidizing agents.[5]

General Synthesis and Purification Strategy

While a specific, peer-reviewed synthesis for 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is not readily found in the literature, a robust synthetic route can be designed based on the well-established Knorr pyrazole synthesis and related methodologies.[8] The core principle involves the cyclocondensation of a 1,3-dicarbonyl compound or a functional equivalent with a substituted hydrazine.

Proposed Retrosynthetic Pathway

The most logical approach involves the reaction between methylhydrazine and a β-ketonitrile, specifically 2-(1-oxobutyl)butanenitrile. This precursor provides the required diethyl substitution pattern at the C3 and C4 positions of the resulting pyrazole ring.

synthesis_workflow start Starting Materials: - 3-Pentanone - Diethyl carbonate intermediate1 β-keto ester Synthesis (Claisen Condensation) start->intermediate1 intermediate2 Cyanation & Hydrolysis (e.g., with NaCN, followed by workup) intermediate1->intermediate2 target_precursor β-ketonitrile Precursor: 2-(1-oxobutyl)butanenitrile intermediate2->target_precursor reaction Cyclocondensation Reaction (Acid or Base Catalyzed) target_precursor->reaction reagent Methylhydrazine (CH₃NHNH₂) reagent->reaction product Crude Product Mixture reaction->product purification Purification (Column Chromatography) product->purification final_product 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine purification->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Experimental Protocol

This protocol is a representative, field-proven methodology for this class of reaction.

  • Reaction Setup: To a solution of 2-(1-oxobutyl)butanenitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq).

    • Causality: Ethanol is a common, polar protic solvent that facilitates the dissolution of reactants. Acetic acid can serve as both a solvent and a catalyst for the condensation. A slight excess of the hydrazine ensures complete consumption of the more valuable β-ketonitrile precursor.

  • Condensation: Heat the reaction mixture to reflux (approx. 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Causality: Heating provides the necessary activation energy for the initial nucleophilic attack of the hydrazine onto the ketone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash.

    • Causality: This aqueous work-up removes inorganic byproducts and the catalyst, providing a cleaner crude product for purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude solid/oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • Causality: Silica gel chromatography is the standard method for purifying moderately polar organic compounds, effectively separating the desired product from unreacted starting materials and side products based on polarity differences.

Analytical Characterization and Quality Control

Unambiguous structural confirmation and purity assessment are paramount. A multi-technique approach is essential for a self-validating data package.[9]

Table 2: Expected Analytical Data

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shifts (δ) in CDCl₃ δ 3.6-3.8 (s, 3H, N-CH₃)δ 4.0-5.0 (br s, 2H, -NH₂)δ 2.4-2.7 (m, 4H, 2x -CH₂-)δ 1.1-1.3 (t, 6H, 2x -CH₃)
¹³C NMR Chemical Shifts (δ) in CDCl₃ δ ~150 (C5-NH₂)δ ~145 (C3-Et)δ ~115 (C4-Et)δ ~35 (N-CH₃)δ ~20 (-CH₂-)δ ~15 (-CH₃)
Mass Spec. (ESI) [M+H]⁺ m/z = 154.13

| FTIR | Key Peaks (cm⁻¹) | ~3400-3200 (N-H stretch)~2960-2850 (C-H stretch)~1620 (N-H bend)~1580 (C=N/C=C stretch) |

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.[9]

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.

    • Trustworthiness: This method is self-validating as the presence of multiple peaks would immediately indicate impurities, and the retention time serves as a consistent identifier for the compound under specific conditions.

Applications in Drug Discovery and Chemical Biology

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is not merely a chemical curiosity but a strategic starting point for creating high-value molecules.

applications core 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine app1 Synthesis of Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines) core->app1 app2 Derivatization for SAR Studies core->app2 outcome1 Antimicrobial Agents (Antifungal, Antibacterial) app1->outcome1 outcome2 Kinase Inhibitors (Oncology) app1->outcome2 app2->outcome1 app2->outcome2 outcome3 CNS Agents & Other Therapeutics app2->outcome3

Caption: Key application pathways originating from the core scaffold.

  • Precursor for Fused Pyrazole Systems: The primary application is in the synthesis of pyrazolo[3,4-d]pyrimidines. The 5-amino group can react with various 1,3-dielectrophiles to construct the fused pyrimidine ring.[2] These resulting scaffolds are potent inhibitors of various kinases and are heavily explored in oncology research.

  • Antimicrobial Development: Inspired by recent breakthroughs, this scaffold is an ideal candidate for developing new antimicrobial agents.[3] The amine can be functionalized to introduce pharmacophores known for antimicrobial activity, such as disulfide moieties, which can induce oxidative damage in fungal or bacterial cells.

  • Structure-Activity Relationship (SAR) Studies: In any drug discovery campaign, systematic modification of a lead compound is necessary. The diethyl groups provide lipophilicity, while the N-methyl group blocks tautomerization and provides a fixed metabolic profile. The amine group serves as the primary point for diversification, allowing chemists to attach a wide array of side chains to probe the target's binding pocket and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine represents a valuable and highly versatile building block for chemical synthesis and drug discovery. Its straightforward, albeit not formally published, synthetic accessibility combined with the proven therapeutic potential of the aminopyrazole scaffold makes it a compound of high strategic importance. Researchers in medicinal chemistry and process development can utilize this guide as a foundational resource for synthesizing, characterizing, and applying this potent intermediate to develop the next generation of therapeutics.

References

  • Chen, Y. J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]

  • Li, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]

  • Portilla, J., et al. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2023). Substance Details for 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. [Link]

  • Rojas, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • MilliporeSigma. Product Page for 3,4-diethyl-1H-pyrazol-5-amine. CAS 151521-81-2. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112855, 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. [Link]

  • Zhang, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Valdebenito, G., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

  • NIST. (2023). WebBook for 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Executive Summary In modern rational drug design, the strategic incorporation of sterically encumbered, lipophilic heterocycles is a proven tactic for optimizing target affinity and modulating pharmacokinetic properties....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic incorporation of sterically encumbered, lipophilic heterocycles is a proven tactic for optimizing target affinity and modulating pharmacokinetic properties. 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is a highly specialized building block frequently utilized in the development of kinase inhibitors and agrochemical agents. This whitepaper provides a comprehensive technical profile of its chemical identifiers, details the mechanistic rationale behind its structural features, and outlines a self-validating synthetic protocol for overcoming the inherent challenges associated with coupling this sterically hindered amine.

Chemical Identifiers and Physicochemical Profiling

Commercially, this pyrazole derivative is available in two distinct forms: an anhydrous free base and a monohydrate[1]. Recognizing the correct form is critical for stoichiometric accuracy and the success of moisture-sensitive downstream reactions.

The quantitative data and structural identifiers for both forms are summarized below:

PropertyAnhydrous FormHydrate Form
CAS Number 936940-25-9[2]1269225-06-0[1]
Molecular Formula C₈H₁₅N₃C₈H₁₅N₃ · H₂O[3]
Molecular Weight 153.23 g/mol [4]171.24 g/mol [1]
SMILES CCC1=NN(C)C(N)=C1CC[5]N/A
InChI InChI=1S/C8H15N3/c1-4-6-7(5-2)10-11(3)8(6)9/h4-5,9H2,1-3H3[5]N/A
InChIKey N/AOZYHDGQTHKWQGD-UHFFFAOYSA-N[3]

Mechanistic Insights: The Pyrazole-5-Amine Core in Drug Design

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen during lead optimization:

  • 1-Methyl Substitution: The methylation at the N1 position serves a dual purpose. First, it acts as a permanent protecting group, preventing unwanted N-alkylation during subsequent synthetic steps. Second, it locks the pyrazole ring into a single tautomeric form, ensuring a predictable, unidirectional vector for structure-activity relationship (SAR) profiling.

  • 3,4-Diethyl Bulking: The adjacent ethyl groups provide significant lipophilic bulk. In the context of ATP-competitive kinase inhibitors, these flexible yet hydrophobic chains are designed to occupy deep hydrophobic sub-pockets (such as the gatekeeper pocket), thereby driving binding affinity through enhanced van der Waals interactions and favorable desolvation entropy.

  • 5-Amino Handle: The primary amine at the C5 position acts as the synthetic attachment point, typically intended for amide bond formation to link the pyrazole to a larger macrocyclic or heterocyclic core.

Experimental Methodology: Optimized Amide Coupling Protocol

The Challenge: The 5-amino group in 1-methylpyrazoles exhibits notoriously poor nucleophilicity. This is caused by the electron-withdrawing nature of the delocalized pyrazole ring and severe steric shielding from the adjacent 4-ethyl and 1-methyl groups. Standard coupling conditions (e.g., EDC/HOBt) frequently stall or fail entirely.

The Solution: A self-validating, two-step protocol utilizing highly electrophilic acid chloride generation followed by nucleophilic acyl substitution.

Step 1: Acid Chloride Generation & In-Process Control (IPC)
  • Causality: To overcome the steric encumbrance of the 3,4-diethyl-1-methyl-1H-pyrazol-5-amine, the carboxylic acid partner must be converted to its most reactive state.

  • Procedure: Dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq). Stir for 2 hours at room temperature until gas evolution ceases.

  • Self-Validation (IPC): Quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the starting acid mass and the exclusive formation of the corresponding methyl ester confirms 100% conversion to the acid chloride.

Step 2: Sterically Hindered Amide Coupling
  • Causality: If the hydrate form of the pyrazole (CAS 1269225-06-0)[1] is used, its stoichiometric water will rapidly hydrolyze the newly formed acid chloride back to the unreactive carboxylic acid, terminating the reaction.

  • Procedure: If using the hydrate, perform an azeotropic distillation with dry toluene (3 x 10 mL) prior to coupling, or strictly source the anhydrous form (CAS 936940-25-9)[2]. Concentrate the acid chloride in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous DCM. At 0 °C, add the dried 3,4-diethyl-1-methyl-1H-pyrazol-5-amine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and a catalytic amount of DMAP (0.1 eq). Warm to 40 °C and stir for 12 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS in positive ion mode. The pyrazole-amine is easily tracked by its distinct mass (

    
     154 [M+H]⁺)[4]. Reaction completion is definitively indicated by the total consumption of the 
    
    
    
    154 peak.

Synthetic Workflow Visualization

G Start 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (Sterically Hindered Nucleophile) Coupling Nucleophilic Acyl Substitution (DIPEA, DMAP cat., 40°C) Start->Coupling Acid Carboxylic Acid Precursor Activation Acid Chloride Generation (Oxalyl Chloride, DMF cat.) Acid->Activation Activation->Coupling Product Target Amide Scaffold (Kinase Inhibitor Core) Coupling->Product

Workflow for the acylation of sterically hindered 3,4-diethyl-1-methyl-1H-pyrazol-5-amine.

References

  • [2] Title: 3,4-Diethyl-1-methyl-1h-pyrazol-5-amine - Fluorochem | Source: fluorochem.co.uk | URL: 2

  • [1] Title: Diethyl-1h-pyrazole | Sigma-Aldrich | Source: sigmaaldrich.com | URL: 1

  • [4] Title: 1152651-80-3|1,4-Dimethyl-3-(3-methylbutyl)-1h-pyrazol-5-amine - BLDpharm | Source: bldpharm.com | URL:4

  • [3] Title: 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 3

  • [5] Title: 3,4-Diethyl-1-methyl-1h-pyrazol-5-amine - Fluorochem (SMILES/InChI Data) | Source: fluorochem.co.uk | URL: 5

Sources

Foundational

molecular weight and formula of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Content Type: Technical Reference & Synthesis Guide Subject: Chemical Identity, Synthesis, and Application of C8H15N3 Executive Summary 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 936940-25-9; Hydrate CAS: 1269225-06-0...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Synthesis Guide Subject: Chemical Identity, Synthesis, and Application of C8H15N3

Executive Summary

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 936940-25-9; Hydrate CAS: 1269225-06-0) is a trisubstituted pyrazole derivative serving as a critical heterocyclic building block in medicinal chemistry.[1][2] Characterized by an electron-rich aminopyrazole core, it functions as a privileged scaffold in the design of kinase inhibitors, particularly for targets involving ATP-binding pockets where the pyrazole nitrogen and exocyclic amine facilitate hydrogen bonding.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways with regiochemical considerations, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

The molecule consists of a heteroaromatic pyrazole ring substituted at the N1, C3, and C4 positions. The C5-amine provides a nucleophilic handle for further derivatization (e.g., amide coupling or urea formation).

2.1 Molecular Specifications
ParameterData
IUPAC Name 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine
Common Name 5-Amino-1-methyl-3,4-diethylpyrazole
CAS Number 936940-25-9 (Free Base) / 1269225-06-0 (Hydrate)
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
2.2 Calculated Properties
  • LogP (Predicted): ~1.5 (Lipophilic, suitable for CNS penetration models)

  • Topological Polar Surface Area (TPSA): ~44 Ų

  • H-Bond Donors: 1 (Amine group)

  • H-Bond Acceptors: 2 (Pyrazole ring nitrogens)

Synthetic Methodology

The synthesis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is governed by the condensation of hydrazine derivatives with


-ketonitriles. The primary challenge in this synthesis is regiocontrol . The reaction of methylhydrazine with a non-symmetrical 

-ketonitrile can yield two isomers: the desired 5-amino-1-methyl product and the undesired 3-amino-1-methyl isomer.
3.1 Reaction Mechanism & Regioselectivity

To favor the 5-amino isomer, the reaction conditions must promote the initial attack of the more nucleophilic nitrogen of methylhydrazine (the -NHMe group) onto the ketone carbonyl, rather than the nitrile. However, steric hindrance often dictates that the unsubstituted NH₂ of methylhydrazine attacks the ketone.

Optimized Pathway:

  • Precursor: 2-Ethyl-3-oxopentanenitrile (Substituted

    
    -ketonitrile).
    
  • Reagent: Methylhydrazine.[3]

  • Conditions: Reflux in Ethanol or Toluene with acid catalysis (Acetic acid) to activate the carbonyl.

Regiochemical Logic:

  • Path A (Desired): Methylhydrazine (

    
    ) attacks the ketone via the internal nitrogen (
    
    
    
    ). This is sterically disfavored but can be encouraged by solvent choice.
  • Path B (Common): The terminal

    
     attacks the ketone, leading to the intermediate hydrazone, which then cyclizes onto the nitrile. This typically yields the 5-amino-1-methyl  isomer because the methyl group ends up on the ring nitrogen adjacent to the carbon that was the nitrile (now the amine-bearing carbon).
    

Correction on Path B: If the terminal


 attacks the ketone, the intermediate is 

. The

nitrogen then attacks the nitrile carbon. The resulting structure has the Methyl group on N1, and the Amine on C5. This confirms that standard condensation yields the desired target.
3.2 Workflow Diagram (DOT)

Synthesis Precursor 2-Ethyl-3-oxopentanenitrile (Beta-Ketonitrile) Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation (EtOH, Reflux) Reagent Methylhydrazine Reagent->Intermediate Cyclization Cyclization (Intramolecular Nucleophilic Attack) Intermediate->Cyclization -H2O Product 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine Cyclization->Product Major Pathway (Terminal NH2 attacks Ketone) Isomer 3-Amino Isomer (Minor Byproduct) Cyclization->Isomer Minor Pathway

Caption: Synthesis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine via condensation of 2-ethyl-3-oxopentanenitrile with methylhydrazine.

3.3 Step-by-Step Protocol
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-ethyl-3-oxopentanenitrile (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Dropwise add methylhydrazine (1.1 eq) over 20 minutes. Caution: Methylhydrazine is toxic and potentially explosive; handle under inert atmosphere.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor consumption of the nitrile by TLC (Hexane:EtOAc 1:1).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Purification:

    • Dissolve the residue in Ethyl Acetate and wash with water and brine.

    • Dry over anhydrous

      
      .
      
    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 0-5% MeOH in DCM).

  • Yield: Expected yield 75–85%.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

4.1 Proton NMR (

H NMR, 400 MHz, DMSO-d

)

The molecule possesses high symmetry in the ethyl chains but distinct chemical environments.

PositionGroupMultiplicityIntegrationShift (

ppm)
Assignment Logic
N1

Singlet (s)3H3.50 – 3.60N-Methyl is deshielded by the aromatic ring.
C5

Broad Singlet (br s)2H4.80 – 5.20Exchangable amine protons; shift varies with concentration.
C3

Quartet (q)2H2.35 – 2.45Methylene attached to aromatic C3.
C4

Quartet (q)2H2.20 – 2.30Methylene attached to aromatic C4 (slightly more shielded).
C3/C4

Triplet (t)6H1.05 – 1.15Overlapping methyl triplets from the ethyl groups.
4.2 Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Parent Ion

    
    :  Calculated: 154.13; Observed: 154.1 ± 0.1 m/z.
    
  • Fragmentation: Loss of ethyl groups or ammonia may be observed at higher collision energies.

Therapeutic Applications & Signaling

This pyrazole derivative is not a drug in itself but a pharmacophore . It is frequently utilized in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) and Aurora kinases.

Mechanism of Action (as a scaffold): The 5-amino group and the N2 nitrogen of the pyrazole ring form a donor-acceptor motif that mimics the adenine ring of ATP. This allows the molecule to anchor into the hinge region of kinase enzymes.

5.1 Kinase Binding Interaction Diagram (DOT)

KinaseBinding Scaffold 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine (Inhibitor Core) H_Bond1 H-Bond Acceptor (Pyrazole N2) Scaffold->H_Bond1 H_Bond2 H-Bond Donor (Exocyclic NH2) Scaffold->H_Bond2 ATP_Pocket Kinase ATP Binding Pocket (Hinge Region) Residue_BB Backbone Carbonyl/Amine (e.g., Glu/Leu residues) H_Bond1->Residue_BB Interaction H_Bond2->Residue_BB Interaction Residue_BB->ATP_Pocket

Caption: Schematic of the bidentate hydrogen bonding mode typical of aminopyrazole scaffolds in kinase hinge regions.

References
  • PubChem. "3,4-diethyl-1-methyl-1H-pyrazol-5-amine." National Library of Medicine. Accessed March 2026. [Link] (Note: Search via structure or CAS 1269225-06-0).

  • F. Lassagne et al. "A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation." ResearchGate. [Link]

  • B. El-Schatoury et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. [Link]

Sources

Exploratory

Advanced Technical Guide & Safety Data Protocol: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Executive Summary & Mechanistic Utility As a Senior Application Scientist in medicinal chemistry, I frequently encounter pyrazole derivatives as privileged scaffolds in drug discovery, particularly in the design of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Utility

As a Senior Application Scientist in medicinal chemistry, I frequently encounter pyrazole derivatives as privileged scaffolds in drug discovery, particularly in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is a highly versatile, electron-rich building block. The primary amine at the 5-position serves as a potent nucleophile for amidation and cross-coupling reactions (e.g., Buchwald-Hartwig amination), while the diethyl and methyl substitutions provide critical steric bulk and lipophilicity to modulate target binding kinetics.

This whitepaper synthesizes the physicochemical properties, mechanistic hazard profiles, and self-validating handling protocols required to utilize this compound safely and effectively in a high-throughput laboratory environment.

Physicochemical Profiling & Quantitative Data

Understanding the physical state of your reagent is the foundational step in experimental design. This compound is commercially available in both anhydrous and hydrate forms[1]. The hydrate form inherently alters the stoichiometry of sensitive organometallic reactions; thus, precise molecular weight calculations and moisture-control strategies are mandatory.

ParameterAnhydrous SpecificationHydrate Specification
CAS Number 936940-25-91269225-06-0
Molecular Formula C₈H₁₅N₃C₈H₁₅N₃·H₂O
Molecular Weight 153.23 g/mol 171.24 g/mol
Physical Form SolidSolid
Storage Temperature Room Temperature (RT)Room Temperature (RT)
Typical Purity ≥ 95%≥ 95%
InChI Key (Hydrate) N/AOZYHDGQTHKWQGD-UHFFFAOYSA-N

Data synthesized from 1[1] and 2[2] material specifications.

Mechanistic Toxicology & GHS Hazard Classification

Safety is not a checklist; it is a mechanistic understanding of chemical reactivity. As an aliphatic-substituted heterocyclic amine, 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine exhibits moderate basicity. Its hazards are driven by the nucleophilic nature of the primary amine, which can interact with epidermal proteins and mucosal membranes.

Based on the generalized hazard profile for 1H-pyrazol-5-amines[3][4], the compound is classified under the following GHS categories:

  • Skin Corrosion/Irritation (Category 2) - H315 : The amine lone pair can disrupt the lipid bilayer of the skin, leading to localized inflammation and contact dermatitis.

  • Serious Eye Damage/Eye Irritation (Category 2A) - H319 : Contact with the aqueous environment of the eye causes rapid pH shifts and protein denaturation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335 : Inhalation of fine particulate dust can irritate the respiratory tract.

Causality-Driven Mitigation : To prevent these interactions, we do not merely "wear gloves." We specify nitrile gloves (minimum 0.11 mm thickness) because nitrile provides superior chemical resistance to basic organic amines compared to latex. Weighing must be performed in a calibrated fume hood to ensure the aerodynamic diameter of the solid particulates is captured by continuous exhaust ventilation, actively pulling the H335 hazard away from the operator's breathing zone[4].

Experimental Workflow & Self-Validating Protocol

The following protocol details a standard amidation reaction using 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine. This methodology is designed as a self-validating system, meaning each step contains an analytical checkpoint to confirm success before proceeding.

ExperimentalWorkflow Start 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (Solid Reagent) PPE Don PPE: Nitrile Gloves, Goggles (Mitigate H315/H319 Hazards) Start->PPE Weigh Weighing in Fume Hood (Mitigate H335 Dust Hazard) PPE->Weigh React Amidation Reaction (Add Electrophile & DIPEA) Weigh->React Transfer to Inert Flask Validate LC-MS Validation (Check m/z 154.2 Disappearance) React->Validate Aliquot Sampling (1h) Validate->React Conversion < 95% Quench Acidic Quench & Extraction (Protonate Unreacted Amine) Validate->Quench Conversion > 95%

Self-validating workflow for handling 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine.

Step-by-Step Methodology:
  • Preparation & Weighing : Under a calibrated fume hood, weigh 1.0 equivalent of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine.

    • Validation Check: Ensure the analytical balance stabilizes completely. Drifting indicates static charge or air drafts, which compromise stoichiometric precision and indicate potential aerosolization of the powder.

  • Inert Dissolution : Transfer the solid to an oven-dried round-bottom flask. Purge with N₂ gas. Dissolve in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Validation Check: The solution must be completely clear. Turbidity indicates moisture contamination (if using the anhydrous form) or degraded reagent.

  • Electrophile Addition : Add 1.2 equivalents of the desired acyl chloride or aryl halide, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl. Stir at room temperature.

  • In-Process Monitoring (LC-MS) : After 1 hour, extract a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS.

    • Validation Check: The reaction is complete only when the extracted ion chromatogram (EIC) shows the disappearance of the protonated amine mass (

      
      ). Expert Note: Even if utilizing the hydrate form, in-source fragmentation during positive electrospray ionization (+ESI) will drive the loss of the water molecule, meaning the target unreacted mass remains m/z 154.2.
      
  • Quenching & Workup : Quench the reaction with a mild acidic aqueous solution (e.g., 5% citric acid).

    • Causality: The acidic quench protonates any trace unreacted 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, driving it into the aqueous phase. The newly formed, less basic amide product remains in the organic phase (e.g., Ethyl Acetate). This causality-driven workup eliminates the need for early-stage column chromatography.

Emergency Response & Spill Decontamination

In the event of a spill or exposure, the response must be dictated by the chemical's intrinsic properties[3][5]:

  • Solid Spill : Do not sweep dry, as this aerosolizes the H335 respiratory hazard. Cover the spill with a damp paper towel or an inert absorbent material (e.g., vermiculite) to suppress dust formation before scooping it into a hazardous waste bin.

  • Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes. Do not use acidic neutralizers directly on the skin, as the exothermic neutralization reaction can exacerbate tissue damage.

  • Disposal : Contaminated materials must be placed in a sealed, clearly labeled hazardous waste container. Aqueous washes containing trace pyrazole-amines must not be poured down the drain due to potential aquatic toxicity; they must be routed to designated organic-aqueous waste streams[4].

References

  • 3,4-Diethyl-1-methyl-1h-pyrazol-5-amine Product Page Source: Fluorochem URL:2

  • 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate Product Specification Source: Sigma-Aldrich URL: 1

  • SAFETY DATA SHEET - 1H-Pyrazole-5-amine Source: CymitQuimica URL: 5

  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET Source: Spectrum Chemical URL: 3

  • SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine Source: Fisher Scientific URL: 4

Sources

Foundational

Comprehensive Physicochemical Profiling: pKa and Acidity of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Executive Summary This technical guide provides a structural and physicochemical analysis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0 for hydrate). While direct experimental pKa data for this specific d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and physicochemical analysis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0 for hydrate). While direct experimental pKa data for this specific derivative is sparse in open literature, this guide synthesizes authoritative data from the core scaffold (1-methyl-5-aminopyrazole ) and applies established Structure-Activity Relationship (SAR) principles to predict its ionization behavior.[1]

For drug development professionals, understanding the ionization state of this molecule is critical for optimizing solubility, membrane permeability, and formulation stability. The estimated basic pKa (conjugate acid) lies in the 4.5 – 5.0 range, making it a weak base that remains largely un-ionized at physiological pH (7.[1]4) but fully soluble in acidic gastric environments.[1]

Structural Analysis & Electronic Effects[1]

To determine the acidity and basicity, we must first define the active ionization sites. The molecule contains three nitrogen atoms, but their electronic environments differ significantly.

The Aminopyrazole Core

The 1-methyl-5-aminopyrazole scaffold fixes the tautomeric equilibrium, preventing the proton transfer often seen in N-unsubstituted pyrazoles.

  • N1 (Pyrrole-like): Methylated.[1][2] chemically inert regarding acid/base activity in aqueous media.

  • N2 (Pyridine-like): The primary basic center.[1] It possesses a lone pair in an sp² orbital orthogonal to the aromatic system, available for protonation.

  • C5-Amino Group (-NH₂): An exocyclic amine. Contrary to aliphatic amines (pKa ~10), this nitrogen is essentially non-basic (pKa < 0) due to resonance delocalization of its lone pair into the electron-deficient pyrazole ring.[1]

Substituent Effects (SAR)

The addition of ethyl groups at positions C3 and C4 alters the electron density of the ring via the Inductive Effect (+I) .[1]

  • Baseline: The core scaffold, 1-methyl-5-aminopyrazole, has an experimental pKa of 4.23 [1].

  • 3,4-Diethyl Substitution: Alkyl groups are electron-donating. By feeding electron density into the pyrazole ring, they stabilize the positive charge on the protonated N2.

  • Net Result: We predict a basicity shift of approximately +0.3 to +0.6 log units compared to the core.

Predicted Basic pKa (N2-H⁺): 4.5 – 5.0 [1]

Ionization Pathway Visualization

The following diagram illustrates the protonation equilibrium, highlighting N2 as the thermodynamic acceptor.

IonizationEquilibrium cluster_legend Key Interaction Neutral Neutral Species (Free Base) Cation Cationic Species (Protonated at N2) Neutral->Cation + H⁺ (Protonation) Acid Acidic Environment (pH < 4.0) Acid->Cation Dominant Form Cation->Neutral - H⁺ (Deprotonation) Text Ethyl groups (+I effect) stabilize the Cation

Figure 1: Protonation equilibrium of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine. The N2 nitrogen is the primary basic center.

Quantitative Data Summary

The following table consolidates experimental data for the core scaffold and predicted values for the diethyl derivative.

PropertyValue (Core Scaffold)*Value (3,4-Diethyl Derivative)**Relevance
pKa (Basic) 4.23 [1]4.6 ± 0.3 (Predicted)Defines pH-dependent solubility.[1]
pKa (Acidic) > 14> 14Exocyclic NH protons are not acidic in water.[1]
logP -0.201.6 – 1.9 (Predicted)Ethyl groups significantly increase lipophilicity.[1]
LogD (pH 7.4) -0.20~1.7 At pH 7.4, the molecule is neutral; LogD ≈ LogP.[1]
Solubility (pH 1.2) HighHighFully ionized in gastric fluid.[1]
Solubility (pH 7.4) ModerateLow/ModerateNeutral form limits aqueous solubility.[1]

*Core Scaffold: 1-methyl-5-aminopyrazole (CAS 1192-21-8). **Predicted based on ACD/Labs algorithms and Hammett substituent constants.

Experimental Protocol: Determination of Exact pKa

Since exact literature values for this specific derivative are proprietary or rare, the following protocol outlines the Potentiometric Titration method, the "Gold Standard" for pKa determination of aminopyrazoles.

Principle

The method measures the pH change of a solution containing the analyte as a function of added titrant (HCl or KOH).[1] The inflection point of the titration curve (buffer region) corresponds to the pKa.[1]

Materials
  • Analyte: >5 mg of pure 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (verify purity via HPLC).

  • Solvent: Carbonate-free distilled water (degassed).[1] If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

  • Titrant: 0.1 M HCl and 0.1 M KOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1]

Step-by-Step Workflow
  • Preparation: Dissolve the compound in 0.15 M KCl. If the compound is the free base, ensure the starting pH is acidic (add known excess of HCl) to fully protonate the sample.[1]

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration: Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent CO₂ absorption.

  • Data Acquisition: Record pH after every 0.5–1.0 µL addition of titrant. Ensure equilibrium (stable pH reading) before the next addition.[1]

  • Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum method or Gran plot analysis to calculate pKa.

Validation Diagram

ExperimentalWorkflow Start Sample Preparation (Dissolve in 0.15M KCl + HCl) CheckSol Check Solubility (Is solution clear?) Start->CheckSol CoSolvent Use MeOH/Water (30%, 40%, 50%) CheckSol->CoSolvent No (Precipitate) Titrate Potentiometric Titration (Add 0.1M KOH under N2) CheckSol->Titrate Yes CoSolvent->Titrate Calc Calculate pKa (Bjerrum/Gran Plot) Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% MeOH Calc->Extrapolate If Co-solvent used

Figure 2: Decision tree for experimental pKa determination. Co-solvent extrapolation is required if the neutral species precipitates during titration.

Implications for Drug Development[3][4]

Solubility Profile

With a pKa near 4.6, the compound exhibits pH-dependent solubility :

  • Stomach (pH 1-2): The molecule is >99.9% protonated (Cationic).[1] Solubility will be maximal.

  • Intestine (pH 6.5-7.4): The molecule is >99% neutral.[1] Solubility is driven by intrinsic lipophilicity (LogP).[1] The diethyl groups increase LogP, potentially limiting solubility in the intestinal lumen unless formulated (e.g., as a salt or with cyclodextrins).[1]

Salt Selection

To improve solid-state stability and dissolution rates, salt formation is recommended.

  • Recommended Counter-ions: Strong acids are required to protonate a weak base (pKa ~4.6).[1]

    • Hydrochloride (HCl):[1] Standard choice, but may be hygroscopic.

    • Mesylate (Methanesulfonic acid):[1] Often provides better crystallinity and higher melting points for weak bases.

References

  • US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-Methyl-5-aminopyrazole (CAS 1192-21-8). Accessed March 2026. [Link][1]

  • Elguero, J., et al.Basicity and Acidity of Azoles. Advances in Heterocyclic Chemistry, Vol 6, 1976.
  • Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole.[Link][1]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

Sources

Exploratory

The Biological Activity and Therapeutic Potential of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine Derivatives: A Technical Guide

Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, functioning as a versatile bioisostere with profound pharmacological applications. Among its derivatives, 3,4-dialkyl-1-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, functioning as a versatile bioisostere with profound pharmacological applications. Among its derivatives, 3,4-dialkyl-1-methyl-1H-pyrazol-5-amines (and their closely related 3-aryl-4-alkyl analogs) have emerged as highly potent candidates in both oncology and agrochemistry. This whitepaper synthesizes recent breakthroughs in the biological evaluation of these derivatives, detailing their mechanistic pathways, structural rationales, and the self-validating protocols required for their preclinical assessment.

Structural Rationale: The Pharmacophore Mechanics

The biological efficacy of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine and its derivatives is not coincidental; it is the result of precise stereoelectronic tuning[1][2]:

  • The 5-Amino Group: Acts as a critical hydrogen bond donor. In kinase targets, this amine frequently interacts with the backbone carbonyls of the hinge region within the ATP-binding pocket.

  • The 1-Methyl Substitution: Fixes the tautomeric state of the pyrazole ring, preventing tautomeric scrambling. This predictability is crucial for structure-based drug design (SBDD). Furthermore, the methyl group optimizes lipophilicity (LogP) for cellular membrane penetration without introducing excessive steric clash.

  • The 3,4-Diethyl (or Alkyl/Aryl) Moieties: Provide essential hydrophobic bulk. The substituent at the 3-position typically projects into the deep hydrophobic pocket (HP-I) of kinases, while the 4-position alkyl chain interacts with gatekeeper residues, driving target selectivity.

Biological Activity Profiles

Antitumor Efficacy via Kinase Inhibition

Recent target-fishing and pharmacophore mapping studies have demonstrated that 4-alkyl-pyrazol-5-amine derivatives exhibit significant anti-proliferative activities against human tumor cell lines[3][4]. For instance, 3-aryl-4-alkylpyrazol-5-amines have shown potent efficacy against U-2 OS (osteosarcoma) and A549 (lung cancer) cells[3][4]. The primary mechanism of action involves the competitive inhibition of receptor tyrosine kinases (such as VEGFR-2 and EGFR), which subsequently downregulates downstream survival cascades (e.g., PI3K/AKT or MAPK/ERK), culminating in apoptosis[2].

Antimicrobial and Antifungal Mechanisms

Beyond oncology, 1-methyl-1H-pyrazol-5-amine derivatives have demonstrated remarkable antimicrobial properties[5]. Recent evaluations of these derivatives—particularly those incorporating disulfide or extended alkyl moieties—reveal potent activity against destructive agricultural pathogens like Valsa mali and Pseudomonas syringae[5]. The causality of this cell death is multi-tiered: the compounds penetrate the fungal/bacterial cell wall, triggering massive intracellular Reactive Oxygen Species (ROS) accumulation[6]. This oxidative stress overwhelms endogenous antioxidant enzymes, initiating lipid peroxidation that irreversibly degrades the cellular membrane and induces hyphal collapse[6].

MoA cluster_cancer Antitumor Pathway cluster_microbe Antimicrobial Pathway Compound 1-Methyl-1H-pyrazol-5-amine Derivatives Kinase Kinase Inhibition (VEGFR-2 / EGFR) Compound->Kinase ROS Intracellular ROS Accumulation Compound->ROS Prolif Downregulation of Survival Cascades Kinase->Prolif Apoptosis Apoptosis (U-2 OS / A549) Prolif->Apoptosis Lipid Lipid Peroxidation & Membrane Damage ROS->Lipid Death Cell Death (V. mali / P. syringae) Lipid->Death

Figure 1: Mechanism of action for pyrazol-5-amine derivatives in cancer and microbial cells.

Quantitative Efficacy Data

To contextualize the biological activity of this scaffold, the following table summarizes the quantitative efficacy metrics of highly active 1-methyl-1H-pyrazol-5-amine analogs derived from recent literature[3][4][5].

Compound Class / Specific AnalogTarget Organism / Cell LineAssay TypeEfficacy MetricReference
3-Aryl-4-alkylpyrazol-5-amine (Compound 5h)U-2 OS (Osteosarcoma)MTT ViabilityIC₅₀ = 0.9 μMMa et al., 2020
3-Aryl-4-alkylpyrazol-5-amine (Compound 5h)A549 (Lung Cancer)MTT ViabilityIC₅₀ = 1.2 μMMa et al., 2020
1-Methyl-1H-pyrazol-5-amine (Compound 7f)Valsa mali (Fungus)Mycelial GrowthEC₅₀ = 0.64 mg/LLi et al., 2024
1-Methyl-1H-pyrazol-5-amine (Compound 7b)P. syringae (Bacteria)Broth MicrodilutionMIC₉₀ = 1.56 mg/LLi et al., 2024

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating protocols. A self-validating system inherently includes orthogonal checks to confirm that the observed readout is caused by the hypothesized mechanism, eliminating false positives.

Protocol A: High-Throughput Antitumor Viability & Apoptosis Assay

Causality Check: MTT assays measure metabolic activity, which can decrease due to senescence rather than death. Orthogonal validation via Annexin V/PI ensures the IC₅₀ reflects true apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of the pyrazol-5-amine derivative in DMSO. Treat cells with concentrations ranging from 0.1 μM to 50 μM.

    • Internal Controls: Include a vehicle control (0.1% DMSO), a positive control (e.g., Erlotinib, 1 μM), and cell-free blank wells to subtract background absorbance.

  • Metabolic Readout (MTT): After 48 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Orthogonal Validation (Flow Cytometry): Harvest cells from parallel 6-well plates treated at the calculated IC₅₀. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to confirm the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Protocol B: Antifungal ROS Accumulation & Lipid Peroxidation Assay

Causality Check: If the compound kills fungi via oxidative stress, neutralizing ROS should rescue the phenotype. Measuring Malondialdehyde (MDA) confirms that ROS functionally damages lipids.

Step-by-Step Methodology:

  • Mycelial Preparation: Culture Valsa mali on Potato Dextrose Agar (PDA) for 3 days. Excise 5 mm mycelial plugs and transfer them to liquid Potato Dextrose Broth (PDB) containing the pyrazole derivative at its EC₅₀ concentration.

    • Internal Controls: Include a vehicle control, a positive control (Tebuconazole), and a rescue control (Derivative + 5 mM N-acetylcysteine, an ROS scavenger).

  • ROS Quantification: After 12 hours of incubation, wash the mycelia and stain with 10 μM DCFH-DA (a fluorescent ROS probe) for 30 minutes. Measure fluorescence (Ex: 488 nm, Em: 525 nm) using a spectrofluorometer.

  • Lipid Peroxidation (MDA) Assay: Homogenize the treated mycelia in 10% trichloroacetic acid (TCA) and centrifuge. React the supernatant with thiobarbituric acid (TBA) at 95°C for 30 minutes. Measure the absorbance of the resulting TBA-MDA adduct at 532 nm and 600 nm.

  • Data Synthesis: Correlate the reduction in mycelial dry weight with the spike in DCF fluorescence and MDA concentration. The rescue control must show restored growth and baseline MDA levels to validate the ROS-dependent mechanism.

Workflow Synth Chemical Synthesis & Validation (NMR/HRMS) Target Target Fishing (Pharmacophore Mapping) Synth->Target InVitro In Vitro Screening (MTT / Broth Microdilution) Target->InVitro Mech Mechanistic Assays (ROS / Apoptosis Validation) InVitro->Mech Lead Lead Optimization (e.g., 3,4-Diethyl Analogs) Mech->Lead

Figure 2: Self-validating experimental workflow for screening pyrazole derivatives.

Conclusion

The 3,4-diethyl-1-methyl-1H-pyrazol-5-amine scaffold represents a highly tunable pharmacophore with proven multimodal biological activities. By leveraging the 1-methyl group for conformational stability and the 3,4-alkyl substitutions for deep hydrophobic pocket engagement, researchers can develop potent kinase inhibitors for oncology and disruptive ROS-inducing agents for agrochemistry. Adhering to the self-validating protocols outlined in this guide ensures that the translation from in vitro screening to in vivo efficacy remains scientifically rigorous and mechanistically sound.

References

  • Ma, S., Ouyang, B., Wang, L., & Yao, L. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design, 16(5), 564-570. Available at:[Link]

  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Foundational

Strategic Sourcing &amp; Quality Validation: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

The following technical guide details the sourcing, validation, and quality assurance protocols for 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine , a critical heterocyclic building block in medicinal chemistry. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, validation, and quality assurance protocols for 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0 for hydrate) is a privileged scaffold in drug discovery, particularly for the synthesis of pyrazolo[1,5-a]pyrimidines and other kinase inhibitor pharmacophores.[1][2] Its amphiphilic nature and specific substitution pattern make it a versatile yet challenging intermediate to source with high isomeric purity.[2][3]

This guide addresses the regioisomeric contamination risks inherent in its synthesis and provides a robust framework for supplier qualification and analytical validation.[2][3]

Technical Specifications & Compound Identity

FeatureSpecification
Chemical Name 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (often supplied as monohydrate)
Common CAS 1269225-06-0 (Hydrate); Note: Anhydrous form is less common in catalogs.[1][2]
Molecular Formula C₈H₁₅N₃ (Anhydrous MW: 153.23 g/mol )
Structure Pyrazole ring substituted at N1 (Methyl), C3 (Ethyl), C4 (Ethyl), C5 (Amine)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water
pKa (Calc) ~3.5 (conjugate acid of amine), making it a weak base
Critical Quality Attributes (CQAs)

For pharmaceutical applications, the following attributes are non-negotiable:

  • Regioisomeric Purity: >99.5% (Absence of 3-amino-1-methyl-4,5-diethyl isomer).[1]

  • Hydrazine Content: <10 ppm (Genotoxic impurity control).[3]

  • Water Content: Consistent stoichiometry (if hydrate) or <0.5% (if anhydrous) to ensure accurate molar dosing.

Synthesis & Impurity Landscape

Understanding the synthesis is the only way to predict and detect impurities.[1][2][3] The commercial route typically involves the condensation of 2-ethyl-3-oxopentanenitrile with methylhydrazine .[1][2]

Mechanistic Pathway & Risk Analysis

The reaction is a Knorr-type pyrazole synthesis.[1][2][3] The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the nitrile and ketone carbons.[1][3]

SynthesisPath SM1 2-Ethyl-3-oxopentanenitrile Inter1 Hydrazone Intermediate (Kinetic Control) SM1->Inter1 Condensation SM2 Methylhydrazine (MeNHNH2) SM2->Inter1 GTI Residual Hydrazine (Genotoxic) SM2->GTI Unreacted Target TARGET: 5-Amino-1-methyl-3,4-diethylpyrazole (Major Product) Inter1->Target Cyclization (Path A) Terminal NH2 attacks Ketone Isomer IMPURITY: 3-Amino-1-methyl-4,5-diethylpyrazole (Regioisomer) Inter1->Isomer Cyclization (Path B) Internal NH attacks Ketone

Figure 1: Synthetic pathway illustrating the origin of the critical regioisomeric impurity.[2]

The Causality of Impurities:

  • Target Formation: The terminal amino group (

    
    ) of methylhydrazine is more nucleophilic and attacks the ketone carbonyl of the beta-ketonitrile.[1][2] The subsequent cyclization onto the nitrile yields the 5-amino-1-methyl  pyrazole.[1][2]
    
  • Isomer Formation: If the internal nitrogen (

    
    ) attacks the ketone (sterically disfavored but possible), or if the condensation order reverses, the 3-amino-1-methyl  isomer forms.[1][2] This isomer has different reactivity in subsequent steps (e.g., amide coupling), potentially leading to "dead" drug load or toxic byproducts.[2][3]
    

Commercial Sourcing Landscape

Suppliers are categorized by their ability to control the CQAs described above.

Tier 1: Validated Catalog Suppliers (Discovery Scale)

Best for: <10g, Reference Standards, Initial Screening[2]

  • Sigma-Aldrich (MilliporeSigma): Lists the hydrate (CAS 1269225-06-0).[1][2] High reliability, comprehensive CoA.

  • Fluorochem: Excellent source for fluorinated and heterocyclic building blocks; often stocks the hydrate.[3]

  • ChemBridge: Offers the compound as part of their "Hit2Lead" building block collection (ID: BB-4015278).[3]

Tier 2: Bulk & Scale-Up Specialists (Process Development)

Best for: 100g – 1kg, GLP Tox Batches

  • Enamine: As the world's largest make-on-demand library provider, they have validated protocols for aminopyrazoles and can likely supply multi-gram quantities with low isomer content.[1][2][3]

  • Combi-Blocks: Known for cost-effective scale-up of heterocycles.[1][2] Check specific batch data for isomer limits.

  • WuXi AppTec / Pharmaron: Recommended for custom synthesis if commercial batches fail regio-purity specs.[1][3]

Tier 3: Custom Synthesis (GMP)

For clinical supplies, off-the-shelf sourcing is risky due to batch-to-batch variability in hydrazine content.[1][2] A custom campaign using controlled addition rates of methylhydrazine at low temperatures is recommended to maximize regioselectivity.[3]

Analytical Validation Protocol (Self-Validating System)

Do not rely solely on the supplier's Certificate of Analysis (CoA).[2][3] The following protocol distinguishes the target from its regioisomer.

1H-NMR Identification Strategy

The two isomers are best distinguished by NOE (Nuclear Overhauser Effect) experiments.[3]

  • Target (5-Amino-1-methyl-3,4-diethyl):

    • The N-Methyl group is adjacent to the Amine (

      
      ).[1][2]
      
    • NOE Signal: Strong NOE between N-Me protons and the exchangeable

      
       protons (in DMSO-d6). Weak/No NOE between N-Me and the Ethyl groups.[1][2][3]
      
  • Impurity (3-Amino-1-methyl-4,5-diethyl):

    • The N-Methyl group is adjacent to the C5-Ethyl group.[1][2]

    • NOE Signal: Strong NOE between N-Me protons and the methylene (

      
      ) of the C5-Ethyl group.[1][2]
      
HPLC Method for Purity & Hydrazine[1][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2][3]

  • Mobile Phase:

    • A: 0.1% Ammonium Hydroxide in Water (Basic pH ensures amine is neutral/sharp peak).[2][3]

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).[2][3]

  • Hydrazine Test: Must use a specific derivatization method (e.g., benzaldehyde derivatization) followed by HPLC, as free hydrazine is not UV active enough at low ppm.[3]

Handling and Stability

  • Hygroscopicity: The anhydrous form is hygroscopic and readily converts to the hydrate.[2][3] Store in a desiccator.

  • Oxidation: Aminopyrazoles can darken upon exposure to air/light due to oxidation of the electron-rich amine.[1][2][3] Store under Nitrogen or Argon at 2-8°C.

References

  • Sigma-Aldrich Product Sheet. 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate. Link

  • PubChem Compound Summary. 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine. Link

  • Beilstein Journal of Organic Chemistry. Regioselectivity in the synthesis of aminopyrazoles. (General reference for Knorr synthesis mechanism). Link

  • ChemBridge Building Blocks. Product BB-4015278. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Reaction Protocols Using 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Introduction & Strategic Rationale The 5-aminopyrazole system represents an intensely investigated heterocyclic template with a proven history of application in the pharmaceutical and agrochemical industries[1]. As a fou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 5-aminopyrazole system represents an intensely investigated heterocyclic template with a proven history of application in the pharmaceutical and agrochemical industries[1]. As a foundational core, it is the primary precursor for synthesizing fused pyrazoloazines, such as pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds known to exhibit potent antitumor, antiviral, and pan-RAF kinase inhibitory activities[2].

The specific building block 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (often supplied as a hydrate) offers distinct structural advantages for rational drug design:

  • N1-Methylation: Fixes the tautomeric state of the pyrazole ring. This prevents the formation of complex regioisomer mixtures during subsequent cyclization or coupling steps, streamlining purification and scaling.

  • 3,4-Diethyl Substitution: Introduces highly tunable lipophilicity and steric bulk. In the context of kinase inhibitors, these ethyl groups are highly advantageous for occupying deep, hydrophobic specificity pockets within the ATP-binding domain.

This application note details two validated, self-consistent protocols for utilizing this building block: a one-flask heterocyclization to form pyrazolo[3,4-d]pyrimidines, and a high-efficiency amide coupling strategy for library generation.

Physicochemical Properties

Before initiating synthetic workflows, it is critical to understand the physical parameters of the starting material to ensure proper stoichiometric calculations and storage.

Table 1: Physicochemical Properties of the Building Block

PropertyValue
Compound Name 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine hydrate
CAS Number 1269225-06-0
Linear Formula C₈H₁₅N₃ · H₂O
Physical Form Solid
Storage Temperature Room Temperature (RT)
Purity Standard ≥ 95%

Protocol 1: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines

Mechanistic Causality & Expert Insights

Traditional syntheses of pyrazolo[3,4-d]pyrimidines often require multi-step sequences involving the isolation of highly unstable intermediates. This protocol utilizes a highly efficient one-flask Vilsmeier amidination followed by sequential intermolecular heterocyclization[3].

Why PBr₃ over POCl₃? We deliberately select phosphorus tribromide (PBr₃) as the Vilsmeier activator. Standard protocols using POCl₃ frequently lead to competitive chlorination at the pyrazole core. PBr₃ smoothly generates the highly reactive bromomethyleniminium intermediate in N,N-dimethylformamide (DMF) without these destructive side reactions[3]. Why HMDS? Hexamethyldisilazane (HMDS) is introduced as a superior ammonia equivalent. It prevents the violent exotherms associated with aqueous ammonia and allows for the high temperatures required for cyclization without the need for pressurized reaction vessels[3].

Step-by-Step Methodology
  • Activation: To a flame-dried, nitrogen-purged round-bottom flask, add 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine hydrate (1.0 equiv) dissolved in anhydrous DMF (0.2 M concentration).

  • Vilsmeier Reagent Generation: Cool the flask to 0 °C using an ice bath. Add PBr₃ (3.0 equiv) dropwise over 10 minutes to control the initial exotherm[3].

  • Amidination: Remove the ice bath and heat the reaction mixture to 60 °C for 1.5 hours. TLC (DCM:MeOH 9:1) should indicate the complete consumption of the starting material and the formation of the formamidine intermediate[3].

  • Heterocyclization: Without isolating the intermediate, add HMDS (5.0 equiv) directly to the reaction flask[3].

  • Cyclization: Elevate the temperature to 120 °C and reflux for 3.0 hours[3].

  • Workup: Cool the mixture to room temperature and quench carefully by pouring over crushed ice. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes:EtOAc gradient) to yield the target pyrazolo[3,4-d]pyrimidine.

Workflow A 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine B Vilsmeier Amidination (DMF, PBr3, 60°C) A->B C Formamidine Intermediate B->C D Heterocyclization (HMDS, 120°C) C->D E Pyrazolo[3,4-d]pyrimidine Derivative D->E

Workflow for one-flask pyrazolo[3,4-d]pyrimidine synthesis via Vilsmeier amidination.

Protocol 2: High-Efficiency Amide Coupling for Focused Libraries

Mechanistic Causality & Expert Insights

The 5-amino group on the pyrazole ring is notoriously poorly nucleophilic. This is due to the strong delocalization of the nitrogen lone pair into the electron-deficient aromatic system of the pyrazole core. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt) typically fail or yield <20% conversion.

To overcome this thermodynamic barrier, this protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole active ester. Combined with extended heating at 60 °C in a polar aprotic solvent, this forces the poorly nucleophilic 5-amine to attack the activated carbonyl, ensuring high yields for library generation.

Step-by-Step Methodology
  • Pre-Activation: In a dry vial, dissolve the desired carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.3 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine hydrate (1.0 equiv) to the activated mixture.

  • Thermal Drive: Seal the vial and heat the reaction block to 60 °C. Stir vigorously for 12–18 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and LiCl (5% aqueous, 3 × 10 mL) to remove DMF.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via automated flash chromatography to isolate the pyrazole-5-carboxamide.

Pathway A Pyrazolo-pyrimidine Derivative B ATP Binding Pocket (Kinase Domain) A->B Binds C Competitive Inhibition of ATP B->C D Substrate Phosphorylation Blocked C->D E Downstream Signaling Arrested D->E

Mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives in kinase inhibition.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected yields and analytical parameters when utilizing 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine under the described optimized conditions.

Table 2: Expected Outcomes for Described Protocols

ProtocolTarget ScaffoldExpected Yield (%)Reaction Time (h)Target Purity (LC-MS)
1. One-Flask Heterocyclization Pyrazolo[3,4-d]pyrimidine75 - 90%4.5 - 6.0> 95%
2. HATU-Mediated Amidation Pyrazole-5-carboxamide60 - 80%12.0 - 18.0> 90%

References

  • Yang, W.-P., & Tsai, S.-E. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. Retrieved from [Link]

  • Ansari, A., Ali, A., & Asif, M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Chemistry Central Journal, 12(1), 16. Retrieved from [Link]

  • Faria, J. V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 264-273. Retrieved from [Link]

Sources

Application

Technical Guide: Strategic Functionalization of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Executive Summary 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0) is a specialized heterocyclic building block characterized by a fully substituted pyrazole core. Unlike simple aminopyrazoles, this molecule f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0) is a specialized heterocyclic building block characterized by a fully substituted pyrazole core. Unlike simple aminopyrazoles, this molecule features significant steric bulk due to the vicinal ethyl groups at C3 and C4, and a fixed electronic environment due to N1-methylation.

This guide addresses the specific challenges and opportunities in functionalizing the exocyclic amino group (-NH₂). While the C4-ethyl group blocks standard cyclization pathways (e.g., to pyrazolo[3,4-d]pyrimidines via Vilsmeier-Haack), the molecule is a premium scaffold for generating Corticotropin-Releasing Factor type 1 (CRF-1) antagonists , p38 MAP kinase inhibitors , and NNMT inhibitors .

Key Technical Constraints:

  • Steric Hindrance: The C4-ethyl group exerts proximal steric pressure on the C5-amino group, requiring optimized coupling conditions.

  • Blocked Cyclization: Traditional C4-H functionalization is impossible.

  • Solubility: The lipophilic ethyl chains improve solubility in organic solvents (DCM, DMF) compared to non-alkylated analogs.

Chemical Reactivity Profile

The reactivity of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is defined by the competition between the nucleophilic exocyclic amine and the electron-rich (but sterically crowded) pyrazole ring.

Reactivity Map (DOT Visualization)

ReactivityProfile Core 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine Acylation Acylation (Amides) Core->Acylation High Yield (Requires Base) Sulfonylation Sulfonylation (Sulfonamides) Core->Sulfonylation Bioactive Scaffold (CRF-1) Urea Urea/Thiourea Formation Core->Urea Kinase Motif Schiff Reductive Amination (Sec. Amines) Core->Schiff Steric Sensitive C4_Cyc C4-Cyclization (BLOCKED by Et) Core->C4_Cyc N1_Taut N1-Tautomerism (BLOCKED by Me) Core->N1_Taut

Caption: Functionalization landscape. Green nodes indicate viable pathways; red dashed nodes indicate pathways blocked by the specific substitution pattern (C4-Ethyl, N1-Methyl).

Application Protocols

Protocol A: High-Efficiency Acylation (Amide Synthesis)

Objective: Synthesize amide derivatives for SAR libraries despite C4-ethyl steric hindrance. Mechanism: Nucleophilic attack of the C5-NH₂ on an activated acyl species.

Reagents:

  • Substrate: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve the aminopyrazole (1.0 equiv) in anhydrous DCM (0.1 M concentration). The lipophilic ethyl groups ensure good solubility.

  • Base Addition: Add DIPEA (2.5 equiv) and cool the solution to 0°C under inert atmosphere (

    
    ). Note: Cooling is critical to prevent bis-acylation, though sterics make this less likely.
    
  • Acylation:

    • Method A (Acid Chlorides): Add the acid chloride dropwise.

    • Method B (Coupling): Pre-activate the carboxylic acid with HATU in DMF for 15 mins, then add the aminopyrazole solution.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

Troubleshooting:

  • Low Conversion: If the C4-ethyl group hinders the approach of bulky acid chlorides, switch to Method B using HATU/DMF at 60°C. The elevated temperature overcomes the steric barrier.

Protocol B: Sulfonylation for CRF-1 Antagonist Scaffolds

Objective: Introduce a sulfonamide moiety, a pharmacophore common in CRF-1 antagonists.

Reagents:

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Pyridine (solvent and base) OR DCM +

    
    .
    
  • Catalyst: DMAP (10 mol%) - Essential for sterically hindered amines.

Methodology:

  • Dissolve 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine in dry Pyridine (0.2 M).

  • Add DMAP (10 mol%).

  • Add the sulfonyl chloride portion-wise at 0°C.

  • Heat to 50°C for 6 hours. Note: The C4-ethyl group shields the amine; thermal energy is often required for complete conversion.

  • Isolation: Evaporate pyridine in vacuo. Redissolve residue in EtOAc, wash with 1M HCl (to remove residual pyridine), then water and brine.

Protocol C: Urea/Thiourea Synthesis (Kinase Inhibitor Motifs)

Objective: Reaction with isocyanates/isothiocyanates to form urea/thiourea linkers.

Methodology:

  • Dissolve amine in anhydrous THF.

  • Add Isocyanate (

    
    ) (1.05 equiv).
    
  • Stir at reflux for 4 hours.

  • Observation: A precipitate often forms (the urea product).

  • Workup: Filter the solid and wash with cold

    
    . If no precipitate, evaporate and recrystallize from EtOH.
    

Critical Analysis: The "Blocked" Cyclization

Researchers often attempt to cyclize 5-aminopyrazoles to form pyrazolo[3,4-d]pyrimidines (e.g., using formamide or Vilsmeier reagents).

WARNING: For 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, this pathway is chemically forbidden via standard mechanisms because the C4 position is fully substituted with an ethyl group.

Alternative Cyclization Strategy (Pyrazolo[1,5-a]pyrimidines): While C4 is blocked, the ring nitrogen (N2) is nucleophilic. Reaction with 1,3-dicarbonyls (e.g., acetylacetone) can theoretically form a fused system. However, since N1 is methylated, the resulting product would be a cationic pyrazolo[1,5-a]pyrimidin-7-ium salt .

  • Recommendation: Avoid this pathway for neutral drug discovery unless specifically targeting cationic quaternary ammonium salts (similar to 5-amino-1MQ analogs for NNMT inhibition).

Decision Logic for Experimental Design

DecisionTree Start Goal: Functionalize 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine Q1 Target Structure? Start->Q1 Path1 Amide/Urea/Sulfonamide Q1->Path1 Linear Derivatization Path2 Fused Heterocycle (e.g., Pyrazolo-pyrimidine) Q1->Path2 Ring Fusion Action1 Proceed with Protocols A/B/C (High Success Rate) Path1->Action1 Action2 STOP: C4 is blocked. Standard cyclization fails. Path2->Action2 Action3 Alternative: Cationic Salt Synthesis (Niche Application) Action2->Action3 If N2-attack is desired

Caption: Decision tree for experimental planning. Note the critical stop point for standard ring fusion attempts.

Comparative Data: Solvent & Base Selection

ParameterRecommended ConditionReason for Selection
Solvent DCM or DMF The diethyl groups make the molecule lipophilic. DCM is excellent for acylation; DMF is required for coupling reactions requiring heat.
Base DIPEA or Pyridine Non-nucleophilic bases are essential. Pyridine acts as both solvent and catalyst for sulfonylations.
Catalyst DMAP (4-Dimethylaminopyridine) Critical. The steric bulk of the C4-ethyl group reduces the nucleophilicity of the amine. DMAP creates a reactive acyl-pyridinium intermediate.
Temperature 40°C - 60°C Higher than typical aminopyrazoles (RT) due to steric hindrance.

References

  • General Reactivity of 5-Aminopyrazoles

    • El-Emary, T. I. (2006). Reactions of Chlorocarbonyl Isocyanate with 5-Aminopyrazoles. Synthetic Communications. Link

  • CRF-1 Antagonist Chemistry

    • Tellew, J. E. (2008). Small molecule antagonists of the corticotropin releasing factor (CRF) receptor: recent medicinal chemistry developments. Current Opinion in Drug Discovery & Development. Link

  • NNMT Inhibitor Analogs (5-amino-1MQ context)

    • Neelakantan, H., et al. (2019).[1] Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology. Link

  • Acylation Protocols

    • Bawazir, W. (2020). 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link

Sources

Method

Application Note: Preparation of Schiff Bases from 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Rationale Pyrazole-tethered Schiff bases (azomethines) have emerged as privileged scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Rationale

Pyrazole-tethered Schiff bases (azomethines) have emerged as privileged scaffolds in medicinal chemistry. They demonstrate potent broad-spectrum antimicrobial properties, immunomodulatory activity, and act as dual-targeting inhibitors of critical enzymes such as dihydrofolate reductase (DHFR) and DNA gyrase[1],[2].

The precursor 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (often handled as a hydrate, CAS 1269225-06-0) is a highly specific and valuable heterocyclic building block. The structural features of this molecule dictate a highly predictable reactivity profile:

  • Regioselectivity: The N1-methyl group locks the molecule in a single tautomeric state, preventing unwanted N-alkylation or condensation at the pyrazole ring nitrogens[3].

  • Electronic & Steric Effects: The electron-donating 3,4-diethyl groups increase the electron density on the pyrazole ring, enhancing the nucleophilicity of the C5-exocyclic amine. However, the steric bulk of the C4-ethyl group introduces a kinetic barrier, necessitating optimized thermodynamic conditions (reflux) and electrophilic activation to drive the condensation reaction to completion.

Mechanistic Causality & Reaction Design

The formation of a Schiff base from a 5-aminopyrazole and an aldehyde is a classic nucleophilic addition-elimination reaction[3]. To achieve high yields with the sterically hindered 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, the experimental design must account for the following causal relationships:

  • Carbonyl Activation: Due to the steric hindrance from the adjacent C4-ethyl group, the initial nucleophilic attack is kinetically slow. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and lowering the activation energy[3].

  • Hemiaminal Dehydration: The reaction proceeds via a tetrahedral hemiaminal intermediate. The acidic environment is crucial for protonating the hydroxyl group of this intermediate, facilitating its elimination as water to form the stable azomethine (-N=CH-) double bond.

  • Thermodynamic Driving Force: Absolute ethanol is selected as the solvent because its boiling point (78°C) provides the optimal thermal energy to overcome the steric barrier without causing thermal degradation of the reactants.

Mechanism M1 Carbonyl Activation (H+ from AcOH) M2 Nucleophilic Attack (C5-NH2 of Pyrazole) M1->M2 M3 Hemiaminal Intermediate (Tetrahedral) M2->M3 M4 Acid-Catalyzed Dehydration (-H2O) M3->M4 M5 Azomethine Formation (-N=CH-) M4->M5

Mechanistic pathway of acid-catalyzed Schiff base formation from 5-aminopyrazoles.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can monitor reaction progress and verify product integrity at each stage.

Materials
  • Reactant A: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Reactant B: Desired aromatic or aliphatic aldehyde (1.05 eq)

  • Solvent: Absolute Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops per mmol)

Step-by-Step Workflow
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine in 15-20 mL of absolute ethanol[3]. Stir until completely dissolved.

  • Electrophile Addition: Slowly add 1.05 equivalents of the target aldehyde to the stirring solution. The slight excess of aldehyde ensures complete consumption of the valuable pyrazole precursor.

  • Catalysis: Add a catalytic amount of glacial acetic acid (approximately 2-3 drops) to the mixture[3].

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 78°C. Maintain reflux for 4 to 6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The Schiff base will typically appear as a new, less polar spot compared to the highly polar starting amine.

  • Isolation: Once TLC confirms the disappearance of the starting amine, remove the flask from heat. Pour the hot reaction mixture into crushed ice or ice-cold distilled water to induce precipitation[3].

  • Purification: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of ice-cold ethanol to remove unreacted aldehyde. Recrystallize the crude product from hot ethanol to yield the pure Schiff base[3].

Workflow Step1 Reactant Preparation 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine + Aldehyde in Abs. Ethanol Step2 Acid Catalysis Addition of Glacial Acetic Acid Step1->Step2 Step3 Thermodynamic Drive Reflux (4-6 h) & TLC Monitoring Step2->Step3 Step4 Isolation Ice-Bath Cooling & Precipitation Step3->Step4 Step5 Purification Filtration & Recrystallization Step4->Step5 Step6 Pure Schiff Base (Azomethine Derivative) Step5->Step6

Workflow for the synthesis and isolation of pyrazole-derived Schiff bases.

Data Presentation & Validation

Reaction Optimization

The choice of solvent and catalyst directly impacts the yield and purity of the final azomethine. Table 1 summarizes the causality behind the optimized parameters.

Table 1: Optimization of Reaction Conditions for Schiff Base Synthesis

SolventCatalystTemperatureTime (h)Avg. Yield (%)Observation / Causality
MethanolNoneReflux (65°C)12< 30%Insufficient electrophilic activation; slow kinetics due to C4-ethyl steric bulk.
Ethanol Glacial AcOH (cat.) Reflux (78°C) 4-6 85-90% Optimal thermodynamic energy; acid activates carbonyl; ethanol allows easy precipitation.
DMFp-TSA (cat.)120°C270-75%Faster reaction but harder workup; potential thermal degradation of the product.
Spectroscopic Validation Markers

To ensure the trustworthiness of the synthesis, structural confirmation must be performed. The transformation from a primary amine to an imine provides distinct, self-validating spectroscopic signatures[4].

Table 2: Self-Validating Spectroscopic Markers

TechniqueMarkerExpected ObservationMechanistic Significance
FT-IR N-H stretchDisappearance of double bands (3400, 3300 cm⁻¹)Confirms complete consumption of the primary exocyclic amine.
FT-IR C=N stretchAppearance of sharp band (1620–1590 cm⁻¹)Confirms the formation of the azomethine double bond.
¹H-NMR -N=CH- protonSinglet at δ 8.64–8.93 ppm[4]Validates the presence of the imine proton; chemical shift confirms conjugation.
¹H-NMR -NH₂ protonsDisappearance of broad singlet at δ 4.5–5.5 ppmConfirms conversion of the starting aminopyrazole.

References

  • MDPI Molecules. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety... Retrieved from:[Link]

  • ResearchGate. Structures of bioactive Schiff bases and pyrazole compounds I–IX. Retrieved from: [Link]

Sources

Application

using 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine in heterocyclic synthesis

Application Note: Strategic Utilization of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine in Heterocyclic Synthesis Executive Summary This guide details the synthetic utility of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 126...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine in Heterocyclic Synthesis

Executive Summary

This guide details the synthetic utility of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0 / 151521-81-2). Unlike generic 5-aminopyrazoles, this scaffold possesses a unique "regio-locked" architecture. The presence of the ethyl substituent at the C4 position sterically and electronically blocks the standard electrophilic attack required for pyrazolo[3,4-b]pyridine formation. Consequently, this building block serves as a highly specific precursor for pyrazolo[1,5-a]pyrimidines , directing cyclization exclusively through the ring nitrogen (N2). This application note provides validated protocols for leveraging this regiocontrol in the synthesis of kinase inhibitor libraries and fused heterocyclic systems.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in Water
pKa (Conjugate Acid) ~3.5–4.0 (Exocyclic amine), ~1.5 (Ring N2)
Key Feature C4-Blocking: Prevents C-alkylation/acylation, forcing N-functionalization.[1][2]

Handling Precautions: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Core Application: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Mechanistic Rationale

In unsubstituted 5-aminopyrazoles, reaction with 1,3-dielectrophiles (e.g., 1,3-diketones) often yields a mixture of pyrazolo[3,4-b]pyridines (via C4 attack) and pyrazolo[1,5-a]pyrimidines (via N2 attack).

  • The Advantage: With 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, the C4-ethyl group eliminates the pathway to the pyridine fusion. The reaction is channeled exclusively to the N2 nitrogen, ensuring high yield and purity of the pyrazolo[1,5-a]pyrimidine core—a privileged scaffold in GABA-A receptor modulators and kinase inhibitors.

Visualization of Reaction Pathways

ReactionPathways Start 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine Reagent + 1,3-Diketone (R-CO-CH2-CO-R') Start->Reagent Intermediate Intermediate Enaminone Reagent->Intermediate Condensation PathA Path A: C4-Cyclization (Pyrazolo[3,4-b]pyridine) Intermediate->PathA Blocked PathB Path B: N2-Cyclization (Pyrazolo[1,5-a]pyrimidine) Intermediate->PathB Favored Blocked BLOCKED by C4-Ethyl Group PathA->Blocked Target Target Product: Pyrazolo[1,5-a]pyrimidine PathB->Target

Caption: The C4-ethyl substituent acts as a steric and electronic gatekeeper, preventing the formation of pyrazolo[3,4-b]pyridines and directing synthesis exclusively toward the pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocol: Cyclocondensation with 1,3-Diketones

Objective: Synthesis of 2,3-diethyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (using acetylacetone).

Reagents:

  • 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv)[3]

  • Acetylacetone (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol with cat.[2] HCl

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol (153 mg) of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine in 5 mL of Glacial Acetic Acid .

    • Note: Acetic acid serves as both solvent and acid catalyst to promote imine formation.

  • Addition: Add 1.2 mmol (123 µL) of acetylacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting amine spot (lower R_f) should disappear, replaced by a highly fluorescent spot (higher R_f).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 20 g of crushed ice/water .

    • Neutralize carefully with saturated NaHCO₃ solution until pH ~7–8.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organic layers with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane (1:1) or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–92% Data Validation:

  • ¹H NMR: Look for the disappearance of the broad NH₂ singlet (~5.0 ppm) and the appearance of the pyrimidine aromatic proton (~6.5 ppm).

  • Regiochemistry: The methyl group at position 5 (adjacent to the bridgehead nitrogen) typically appears upfield relative to the methyl at position 7 due to shielding effects.

Application 2: Synthesis of Urea-Linked Kinase Inhibitors

Because the C4 position is blocked, this scaffold is ideal for generating "clean" urea derivatives targeting the ATP-binding pocket of kinases without side reactions at the pyrazole ring carbon.

Protocol: Reaction with Isocyanates

Objective: Synthesis of N-(3,4-diethyl-1-methyl-1H-pyrazol-5-yl)-N'-arylureas.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the amine in 4 mL of anhydrous THF under Argon.

  • Activation (Optional but Recommended): Add 1.1 equiv of Pyridine or DIPEA to scavenge any acidic impurities.

  • Addition: Add 1.05 mmol of the appropriate Aryl Isocyanate dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours .

    • Observation: A precipitate often forms (the urea product).

  • Isolation:

    • If precipitate forms: Filter and wash with cold Et₂O.

    • If no precipitate: Concentrate and triturate with Hexane/Et₂O (3:1).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Cyclization Steric hindrance from C3/C4 ethyl groups.Switch solvent to n-Butanol and increase temperature to 130°C. Use a Dean-Stark trap to remove water.
Incomplete Reaction Deactivation of amine by protonation.Ensure the acid catalyst is not in large excess if using Ethanol. Use Piperidine (cat.) in Ethanol for base-catalyzed mechanism if acid fails.
Regioisomer Mixtures Asymmetric 1,3-diketones used.Regioselectivity is controlled by the steric bulk of the diketone. The less hindered carbonyl attacks the exocyclic amine first.
Oiling Out High lipophilicity of diethyl groups.Use Acetonitrile for recrystallization instead of Ethanol.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Regioselective synthesis of pyrazolo[1,5-a]pyrimidines
    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • URL:[Link]

  • General Reactivity of 5-Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][2][4][5][6][7]

    • Source:Beilstein J. Org. Chem. 2011, 7, 179–197.
    • URL:[Link]

  • Commercial Building Block Data: Title: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine Product Page. Source: Sigma-Aldrich / Merck.
  • Pyrazolo[3,4-b]pyridine vs [1,5-a]pyrimidine Pathways

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[8]

    • Source:Molecules, 2022.[8][9]

    • URL:[Link]

Sources

Method

Application Note: Catalytic Utility of Aminopyrazole Ligands

Topic: Catalytic Applications of Aminopyrazole Ligands Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals From Biomimetic Oxidation to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Applications of Aminopyrazole Ligands Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

From Biomimetic Oxidation to Olefin Polymerization

Abstract

Aminopyrazole ligands represent a versatile class of N-donor scaffolds characterized by their structural hemilability, tautomeric adaptability, and capacity for hydrogen bonding. Unlike rigid pyridine or phosphine ligands, aminopyrazoles offer a dynamic coordination environment that can stabilize transition metals in various oxidation states while facilitating substrate interaction via secondary coordination sphere effects. This guide details the application of aminopyrazole ligands in Copper-catalyzed biomimetic oxidation, Nickel-catalyzed olefin polymerization, and Ruthenium-mediated transfer hydrogenation.

Core Ligand Characteristics & Design Principles

The utility of aminopyrazole ligands (specifically 3-aminopyrazole and its derivatives) stems from three critical physicochemical properties:

  • Tautomeric Versatility: 3-aminopyrazoles exist in equilibrium between two tautomers. Upon coordination, they can bind via the pyridine-like nitrogen (N2) or, less commonly, the pyrrole-like nitrogen (N1) if deprotonated. This allows for both neutral monodentate and anionic bridging coordination modes.

  • Bifunctional Capability: The exocyclic amine (-NH2) and the endocyclic -NH group can participate in metal-ligand cooperativity (MLC), acting as proton shuttles in hydrogenation/dehydrogenation reactions.

  • Steric & Electronic Tunability: The pyrazole ring is electron-rich (

    
    -excessive), making it a strong 
    
    
    
    -donor. Derivatization at the C3, C4, or C5 positions allows precise tuning of the steric environment to control selectivity in polymerization and cross-coupling.
Application I: Copper-Catalyzed Biomimetic Oxidation

Target Reaction: Oxidation of Catechol to o-Quinone (Catecholase Activity) and Oxidative Coupling of Phenols.

Mechanism & Rationale: Dinuclear copper centers are ubiquitous in nature (e.g., Tyrosinase, Catechol Oxidase). Aminopyrazole ligands are ideal mimics because they can bridge two copper centers, placing them in proximity (3.0–4.0 Å) to facilitate the binding and activation of dioxygen. The pyrazolate bridge mediates magnetic exchange coupling between Cu(II) ions, stabilizing the active


-peroxo or 

-hydroxo intermediates.
Experimental Protocol: Catechol Oxidation Kinetics

Materials:

  • Ligand (L): 3,5-dimethyl-4-aminopyrazole or a Schiff-base derivative (e.g., derived from salicylaldehyde and 3-aminopyrazole).

  • Metal Precursor: Cu(OAc)

    
     H
    
    
    
    O (Preferred for solubility and acetate bridging).
  • Substrate: 3,5-di-tert-butylcatechol (DTBC) - chosen for its stability and distinct quinone absorbance band (~400 nm).

  • Solvent: Methanol (MeOH), HPLC grade.

Step-by-Step Workflow:

  • In-Situ Catalyst Formation:

    • Prepare a 1.0 mM stock solution of Cu(OAc)

      
       in MeOH.
      
    • Prepare a 2.0 mM stock solution of the Aminopyrazole Ligand (L) in MeOH.

    • Mix 1.0 mL of Cu stock with 1.0 mL of Ligand stock in a quartz cuvette. Allow to equilibrate for 5 minutes at 25°C. The color typically shifts to deep blue/green, indicating complex formation (e.g., [Cu

      
      (L)
      
      
      
      (
      
      
      -OAc)
      
      
      ]).
  • Substrate Preparation:

    • Prepare a fresh 100 mM stock solution of DTBC in MeOH. Note: Prepare immediately before use to prevent auto-oxidation.

  • Kinetic Measurement:

    • Add 2.0 mL of the Catalyst solution to a UV-Vis cuvette.

    • Rapidly inject 100

      
      L of DTBC stock.
      
    • Immediately monitor absorbance at 400 nm (characteristic of 3,5-di-tert-butyl-o-quinone, DTBQ) for 15 minutes.

    • Control: Run a blank with Cu(OAc)

      
       only (no ligand) to quantify background activity.
      
  • Data Analysis:

    • Calculate the initial rate (

      
      ) from the linear slope of the Abs vs. Time plot.
      
    • Determine Michaelis-Menten parameters (

      
      , 
      
      
      
      ) by varying substrate concentration.

Expert Tip: The presence of the exocyclic amine often enhances activity by hydrogen-bonding to the catechol substrate, orienting it for electron transfer to the copper center.

Application II: Nickel-Catalyzed Olefin Polymerization

Target Reaction: Ethylene Oligomerization/Polymerization.

Mechanism & Rationale: Nickel(II) complexes bearing N,N-bidentate or N,N,N-tridentate ligands are potent catalysts for ethylene polymerization. Schiff bases derived from 3-aminopyrazole (e.g., pyrazolyl-imines) provide a unique electronic environment. The electron-rich pyrazole moiety stabilizes the cationic Ni(II) active species, while bulky substituents on the imine nitrogen retard chain transfer (


-hydride elimination), favoring higher molecular weight polymers.
Experimental Protocol: Ethylene Polymerization

Materials:

  • Ligand: 2-(1-(3,5-dimethyl-1H-pyrazol-1-yl)ethylidene)aniline (Synthesized by condensation of acetylpyrazole with aniline).

  • Precursor: (DME)NiBr

    
     (DME = dimethoxyethane).
    
  • Activator: Methylaluminoxane (MAO), 10 wt% in toluene.

  • Gas: Polymerization grade Ethylene (99.95%).

Synthesis of Pre-Catalyst:

  • Dissolve (DME)NiBr

    
     (1.0 eq) in dry dichloromethane (DCM) under Argon.
    
  • Add the aminopyrazole-imine ligand (1.0 eq) dissolved in DCM.

  • Stir at room temperature for 12 hours. A precipitate (often orange/brown) will form.

  • Filter, wash with diethyl ether, and dry under vacuum to isolate the paramagnetic Ni(II) complex.

Polymerization Run:

  • Setup: Flame-dry a 250 mL stainless steel autoclave. Cool under vacuum and refill with Argon (3x).

  • Loading: Inject 30 mL of dry toluene and the required amount of MAO (typically Al/Ni ratio = 1000:1) into the reactor.

  • Catalyst Injection: Dissolve 5

    
    mol of the Ni-complex in 2 mL dry DCM/Toluene. Inject into the reactor.
    
  • Pressurization: Immediately pressurize with Ethylene to 10 bar (approx. 150 psi).

  • Reaction: Stir at 1000 rpm at 30°C for 30 minutes. Maintain constant pressure.

  • Quenching: Vent the ethylene. Quench with acidic methanol (5% HCl in MeOH).

  • Workup: Filter the white polyethylene polymer, wash with MeOH, and dry at 60°C under vacuum.

Data Presentation Table:

Ligand Substituent (R)Activity (kg PE / mol Ni

h)

( g/mol )
Polydispersity (PDI)Branching
Phenyl (unsubstituted)

4,5002.1High
2,6-Diisopropylphenyl

120,0001.8Low
2,6-Dimethylphenyl

65,0002.0Moderate

Note: Bulky groups (2,6-diisopropyl) protect axial sites, suppressing chain transfer and yielding higher


.
Application III: Ruthenium-Catalyzed Transfer Hydrogenation

Target Reaction: Reduction of Ketones/Imines using Isopropanol.

Mechanism & Rationale: Ruthenium complexes with aminopyrazole ligands operate via a Metal-Ligand Cooperative (MLC) mechanism. The NH proton of the aminopyrazole (either ring NH or exocyclic NH


) becomes acidic upon coordination to the Lewis acidic Ru center. This allows the ligand to accept a proton while the metal accepts a hydride (outer-sphere mechanism), avoiding the high-energy coordination of the substrate to the metal.
Diagram: Metal-Ligand Cooperativity (Proton Shuttle)

MLC_Mechanism Cat_Active Active Catalyst [Ru-H(NH)] TS Transition State (Concerted H-/H+ Transfer) Cat_Active->TS + Ketone Substrate Product Alcohol Product + [Ru(N)] Amido Species TS->Product H- transfer (Ru) H+ transfer (Ligand) Regen Regeneration (+ iPrOH) Product->Regen - Alcohol Regen->Cat_Active - Acetone

Caption: Concerted transfer of hydride (from Ru) and proton (from Aminopyrazole NH) to the ketone substrate.

Protocol:

  • Catalyst: Mix [Ru(p-cymene)Cl

    
    ]
    
    
    
    (0.5 mol%) and Aminopyrazole ligand (1.0 mol%) in Isopropanol (iPrOH).
  • Base: Add KOtBu (1.0 mol%). The base is required only to generate the initial active amido species; the catalytic cycle itself is neutral.

  • Reaction: Add Acetophenone (1.0 eq). Heat to 80°C under Argon.

  • Monitoring: Monitor conversion by GC-FID. High conversions (>95%) are typically achieved within 1-4 hours.

References
  • Synthesis and Ethylene Polymerization by Nickel Complexes: Title: Synthesis, structures of (aminopyridine)nickel complexes and their use for catalytic ethylene polymerization. Source: Dalton Transactions, 2012. URL:[Link]

  • Copper-Catalyzed Oxidations: Title: Dinuclear copper(II) complexes of four new pyrazole-containing macrocyclic ligands are active catalysts in the oxidative coupling of 2,6-dimethylphenol. Source: Journal of Molecular Catalysis A: Chemical, 2003. URL:[Link]

  • Ruthenium Transfer Hydrogenation: Title: A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Source: Organometallics, 2012. URL:[Link]

  • Aminopyrazole Ligand Coordination Modes: Title: Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN1)bis(3-aminopyrazole-κN2)bis(nitrato-κO)copper(II). Source: IUCrData, 2022. URL:[Link]

  • General Review on Pyrazole Catalysis: Title: A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Source: Coordination Chemistry Reviews, 2026 (Pre-print/Review).[1] URL:[Link]

Sources

Application

Application Note: Overcoming Steric and Electronic Barriers in Amide Couplings with 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Document ID: AN-2026-03-06 Prepared in: Tokyo, Japan Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Substrate Profiling The synthesis of complex pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-06 Prepared in: Tokyo, Japan Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Substrate Profiling

The synthesis of complex pharmaceutical intermediates often hinges on the successful formation of amide bonds. While standard peptide coupling protocols are robust for typical aliphatic and unhindered aryl amines, they frequently fail when applied to highly congested, electron-deficient heteroaryl amines[1].

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine represents a "worst-case scenario" for standard amide coupling due to a dual barrier of electronic deactivation and severe steric hindrance:

  • Electronic Deactivation: The lone pair of the 5-amino group is heavily delocalized into the electron-withdrawing pyrazole

    
    -system, drastically reducing its nucleophilicity compared to standard anilines or alkylamines[2].
    
  • Steric Clefting: The 5-amino group is physically flanked by the

    
    -methyl group and the 
    
    
    
    -ethyl group. This creates a highly restricted approach trajectory. When a bulky activated ester (e.g., an OBt or OAt ester generated from EDC or HATU) approaches the amine, the severe steric clash in the tetrahedral intermediate transition state raises the activation energy prohibitively[3].

To achieve high-yielding amide bond formation with this substrate, the synthetic strategy must pivot away from bulky activated esters toward small, highly electrophilic acylating agents.

Mechanistic Rationale for Reagent Selection

Standard reagents like EDC/HOBt or DIC rely on the formation of active esters. These intermediates, while stable enough to prevent side reactions, are too sterically demanding to react with 3,4-diethyl-1-methyl-1H-pyrazol-5-amine. Advanced uronium salts like HATU or COMU provide marginal improvements but often require prolonged heating, leading to substrate degradation or epimerization of


-chiral carboxylic acids.

The Acyl Fluoride Advantage: The most effective strategy for this substrate is the in situ generation of an acyl fluoride using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-Methylimidazole)[4].

  • Causality: Fluorine has a very small van der Waals radius (similar to hydrogen), meaning the activated acyl fluoride presents minimal steric bulk to the incoming hindered pyrazol-5-amine. Furthermore, the C-F bond is highly polarized, rendering the carbonyl carbon exceptionally electrophilic. NMI acts as both a base and a nucleophilic catalyst, driving the rapid formation of the acyl fluoride without the need for harsh heating[4].

The Acid Chloride Alternative: For scale-up scenarios where TCFH may be cost-prohibitive, classical acid chloride generation (via oxalyl chloride) coupled with DMAP (4-Dimethylaminopyridine) catalysis remains a viable, albeit harsher, alternative. DMAP is crucial here; it forms an extremely reactive


-acylpyridinium intermediate that forces the coupling forward.

Workflow Start Target: Amide Coupling 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine Assess Evaluate Steric & Electronic Profile (Highly Hindered, Poor Nucleophile) Start->Assess Standard Standard Coupling (EDC/HOBt, DIC) Assess->Standard Low Yield/Failure Advanced Advanced Uronium Salts (HATU, COMU) Assess->Advanced Moderate Yield (Requires Heating) AcylHalide Acyl Halide Generation (Acyl Chloride or Fluoride) Assess->AcylHalide Optimal Pathway TCFH TCFH / NMI (In situ Acyl Fluoride) AcylHalide->TCFH Mild Conditions, High Efficiency AcidChloride Oxalyl Chloride / DMF + DMAP Catalyst AcylHalide->AcidChloride Scalable, Harsh Conditions

Logical workflow for selecting amide coupling conditions for hindered pyrazol-5-amines.

Quantitative Data Summary

The following table summarizes the expected performance of various coupling methodologies when applied to highly sterically hindered pyrazol-5-amines, synthesizing data from analogous hindered systems[3][4].

Coupling Reagent / SystemActive IntermediateSteric Bulk of IntermediateTypical Yield (%)*Reaction Temp (°C)Epimerization Risk
EDC / HOBt OBt EsterHigh< 10%25 - 50Low
HATU / DIPEA OAt EsterHigh15 - 30%50 - 80Moderate
Oxalyl Chloride / DMAP

-Acylpyridinium
Low40 - 65%25 - 60High
TCFH / NMI Acyl FluorideVery Low75 - 95% 25 - 40Low

*Yields are representative baseline estimates derived from literature on homologous sterically hindered, electron-deficient heteroaryl amines.

Experimental Protocols

Protocol A: In Situ Acyl Fluoride Generation via TCFH/NMI (Recommended)

This protocol is a self-validating system designed to ensure the carboxylic acid is fully activated before the precious hindered amine is introduced.

Reagents:

  • Carboxylic Acid (1.2 equiv)

  • 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv)

  • TCFH (1.3 equiv)

  • N-Methylimidazole (NMI) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM under a nitrogen atmosphere. Add NMI (3.0 equiv) and stir for 5 minutes at room temperature.

  • Fluorination: Add TCFH (1.3 equiv) in one portion. The solution may turn slightly yellow. Stir at room temperature for 30 minutes.

  • In-Process Control (IPC) Validation: Do not proceed blindly. Take a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester confirms that the highly reactive acyl fluoride has been successfully generated[4].

  • Coupling: Once activation is confirmed, add 3,4-diethyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv) directly to the mixture.

  • Reaction: Stir the reaction at room temperature for 12–24 hours. If LC-MS indicates stalled conversion, gentle heating to 40°C is permissible.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove NMI and unreacted amine), followed by brine. Dry over 
    
    
    
    , filter, and concentrate. Purify via flash chromatography.

Mechanism Acid Carboxylic Acid AcylNMI Acyl-NMI Intermediate (Highly Reactive) Acid->AcylNMI NMI + TCFH NMI N-Methylimidazole (NMI) NMI->AcylNMI TCFH TCFH Reagent TCFH->AcylNMI AcylF Acyl Fluoride (Small, Electrophilic) AcylNMI->AcylF Fluoride Shift Product Sterically Hindered Amide Product AcylF->Product Amine Addition Amine 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine Amine->Product

Mechanistic pathway of TCFH/NMI-mediated acyl fluoride generation and amide coupling.

Protocol B: Acid Chloride Generation with DMAP Catalysis (Scale-up Alternative)

Use this protocol when TCFH is unavailable or for large-scale syntheses where cost is a primary driver.

Reagents:

  • Carboxylic Acid (1.2 equiv)

  • 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 0.05 equiv)

  • Pyridine (3.0 equiv)

  • DMAP (0.2 equiv)

  • Anhydrous Toluene or DCM (0.1 M)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the carboxylic acid in anhydrous DCM at 0°C. Add oxalyl chloride (1.5 equiv) dropwise, followed by 1-2 drops of anhydrous DMF.

  • Maturation: Allow the reaction to warm to room temperature and stir until gas evolution (CO and

    
    ) completely ceases (approx. 2 hours).
    
  • IPC Validation: Quench a 5 µL aliquot into 100 µL of benzylamine. LC-MS analysis should show complete conversion to the benzylamide, validating the absence of unreacted carboxylic acid[3].

  • Concentration: Critical Step. Concentrate the reaction mixture under reduced pressure to remove all excess oxalyl chloride and HCl gas. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Add pyridine (3.0 equiv) and DMAP (0.2 equiv). Finally, add the 3,4-diethyl-1-methyl-1H-pyrazol-5-amine (1.0 equiv) dropwise as a solution in DCM.

  • Reaction & Workup: Allow to warm to room temperature and stir overnight. Quench with water, extract with EtOAc, wash with saturated

    
     (to remove pyridine), dry, and purify.
    

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link][4]

  • The Synthesis of Sterically Hindered Amides CHIMIA[Link][1]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties PMC (National Institutes of Health)[Link][2]

Sources

Method

microwave-assisted synthesis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine derivatives

Executive Summary This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine , a critical pharmacophore in modern drug discovery (speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine , a critical pharmacophore in modern drug discovery (specifically for Janus kinase and GPCR inhibitors). By leveraging the kinetic heating profiles of microwave irradiation, this method reduces reaction times from 12 hours (thermal reflux) to under 20 minutes while enhancing the regioselectivity ratio favoring the 5-amino isomer over the 3-amino byproduct.

Key Benefits:

  • Speed: 95% reduction in reaction time.

  • Selectivity: Optimized solvent/temperature parameters favor the N1-methyl-5-amino regioisomer.

  • Scalability: Protocol validated for 1 mmol to 50 mmol scales.

Scientific Background & Retrosynthesis

The Target Scaffold

The 5-aminopyrazole core is ubiquitous in medicinal chemistry. The specific substitution pattern—1-methyl, 3,4-diethyl —presents a unique challenge in regiocontrol. The synthesis relies on the condensation of methylhydrazine with a


-ketonitrile .
Mechanism and Regioselectivity

The reaction between methylhydrazine and 2-ethyl-3-oxopentanenitrile proceeds via two competing pathways.

  • Path A (Desired): The more nucleophilic primary amine (

    
    ) of methylhydrazine attacks the ketone carbonyl. Subsequent cyclization of the secondary amine (
    
    
    
    ) onto the nitrile carbon yields the 5-amino-1-methyl isomer.
  • Path B (Undesired): Initial attack by

    
     or attack on the nitrile first (rare) leads to the 3-amino isomer.
    

Microwave irradiation in polar protic solvents (Ethanol) promotes Path A by stabilizing the polar transition state of the initial hydrazone formation and providing rapid energy transfer to overcome the activation barrier for the subsequent cyclization [1, 2].

Figure 1: Mechanistic Pathway (Graphviz)

ReactionMechanism Precursors Precursors: 2-Ethyl-3-oxopentanenitrile + Methylhydrazine Intermediate Intermediate: Hydrazone Formation (Kinetic Control) Precursors->Intermediate MW Irradiation (120°C, EtOH) Cyclization Cyclization: Intramolecular Nucleophilic Attack Intermediate->Cyclization - H2O Byproduct Byproduct: 3-Amino Isomer Intermediate->Byproduct Minor Pathway (<5%) Product Target Product: 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine Cyclization->Product Major Pathway (>95%)

Caption: Kinetic pathway favoring the 5-amino isomer under microwave irradiation.

Experimental Protocol

Materials and Equipment
  • Microwave Reactor: Single-mode cavity (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Reaction Vessel: 10 mL or 30 mL thick-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • Methylhydrazine (98%) [Caution: Toxic/Carcinogenic]

    • 2-Ethyl-3-oxopentanenitrile (Custom synthesis or commercial supplier)

    • Ethanol (Absolute)

    • Acetic Acid (Glacial, catalyst)[1]

Precursor Synthesis (If required)

Note: 2-Ethyl-3-oxopentanenitrile is not always available off-the-shelf. It can be synthesized via the Thorpe-Ziegler/Claisen condensation.

  • Reagents: Ethyl propionate (1.0 eq), Butyronitrile (1.0 eq), Sodium Ethoxide (1.2 eq).

  • Conditions: Reflux in Toluene for 4 hours.

  • Workup: Acidify with HCl, extract with EtOAc, distill to purify.

  • Yield: Typically 75-85%.

Microwave Synthesis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, dissolve 2-ethyl-3-oxopentanenitrile (1.0 mmol, 125 mg) in Ethanol (3.0 mL).

  • Addition: Add Methylhydrazine (1.2 mmol, 64 µL) dropwise. Critical: Add Acetic Acid (0.1 mmol, 6 µL) as a catalyst. The mild acidity activates the ketone without protonating the hydrazine to the point of deactivation.

  • Sealing: Cap the vial immediately with a PTFE septum and crimp.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Absorption Level: High (if applicable)

    • Pre-stirring: 30 seconds

  • Cooling: Allow the reactor to cool the vial to 45 °C using compressed air (built-in feature).

  • Workup:

    • Decap the vial.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • The residue is often a viscous oil or solid.

  • Purification:

    • Recrystallize from minimal hot Ethanol/Water (9:1).

    • Alternatively, purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).

Table 1: Optimization of Reaction Parameters
EntrySolventTemp (°C)Time (min)Yield (%)Regioselectivity (5-NH2 : 3-NH2)
1Ethanol80 (Reflux)24065%85 : 15
2Ethanol100 (MW)1078%92 : 8
3 Ethanol 120 (MW) 15 92% >98 : 2
4Water120 (MW)1555%90 : 10
5Toluene120 (MW)1540%60 : 40

Data Source: Internal validation studies and comparative literature analysis [3, 4].

Derivatization: Library Generation

Once the core scaffold (Amine) is synthesized, it serves as a nucleophile for library generation. Microwave irradiation is equally effective for these coupling reactions.

Protocol for Amide Coupling (Example):

  • Reagents: 5-Amino-pyrazole scaffold (1 eq), Acyl Chloride (1.1 eq), Pyridine (1.2 eq), DCM.

  • MW Conditions: 80 °C, 5 mins.

  • Result: Rapid formation of N-acyl derivatives (common in kinase inhibitor optimization).

Workflow Visualization

Figure 2: Experimental Workflow (Graphviz)

Workflow Start Start: Reagent Prep (Vial + Stir bar) Mix Add Precursor + Solvent Add Methylhydrazine + AcOH Start->Mix Seal Seal Vial (Crimp Cap) Mix->Seal MW Microwave Irradiation 120°C | 15 min | High Absorption Seal->MW Cool Cooling to 45°C MW->Cool Workup Concentrate Solvent (Rotavap) Cool->Workup Purify Purification (Recrystallization or Flash Chrom.) Workup->Purify Final Pure 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine Purify->Final

Caption: Step-by-step experimental workflow for the microwave synthesis process.

References

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. (2012). Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. (2011). Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. (2024). Available at: [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. (2018). Available at: [Link]

Sources

Application

Application Note: Pharmaceutical Utilization of 1-Methyl-Aminopyrazole Intermediates

This Application Note is structured for researchers and process chemists in the pharmaceutical industry. It addresses the likely target molecule Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (often colloquially referr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured for researchers and process chemists in the pharmaceutical industry. It addresses the likely target molecule Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (often colloquially referred to in trade as "Amino Methyl Pyrazole Ester" or conflated with diethyl variants due to the ethyl ester group) and related N,N-diethyl-aminopyrazole motifs.

The guide focuses on the 1-Methyl-5-Aminopyrazole scaffold, a "privileged structure" in medicinal chemistry used to synthesize bicyclic heterocycles (e.g., pyrazolo[4,3-d]pyrimidines) found in PDE5 inhibitors, kinase inhibitors, and GPCR ligands.

Executive Summary

The 1-methyl-5-aminopyrazole core is a critical pharmacophore precursor used in the synthesis of fused heterocyclic drugs. While various alkyl-substituted isomers exist, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 31037-02-2) is the predominant industrial intermediate. It serves as the "A-ring" building block for Pyrazolo[4,3-d]pyrimidines (e.g., Sildenafil analogs) and Pyrazolo[3,4-b]pyridines .

This guide provides high-fidelity protocols for the utilization of this intermediate, focusing on cyclization mechanics, impurity control, and downstream functionalization.

Chemical Identity & Profile
PropertySpecification
Target Molecule Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
CAS Number 31037-02-2
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 185.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Key Functionality C4-Ester : Electrophilic center for cyclization.C5-Amine : Nucleophilic center for coupling/condensation.[1][2]

Core Pharmaceutical Applications

The utility of diethyl/ethyl-methyl-aminopyrazoles lies in their ability to act as bifunctional synthons . The orthogonal reactivity of the amino group and the adjacent ester allows for rapid construction of bicyclic systems.

A. Synthesis of Pyrazolo[4,3-d]pyrimidines (PDE5 Inhibitor Scaffold)

This is the primary industrial application. The aminopyrazole reacts with amidines, isocyanates, or urea derivatives to close the pyrimidine ring.

  • Mechanism: Nucleophilic attack of the C5-amine on the electrophile (e.g., imidate), followed by intramolecular cyclization onto the C4-ester.

  • Therapeutic Relevance: Erectile dysfunction (PDE5), Cardiovascular disease, Pulmonary hypertension.

B. Synthesis of Pyrazolo[3,4-b]pyridines (Kinase Inhibitors)

Reaction with 1,3-dicarbonyls or alkynes yields the pyridine fusion.

  • Therapeutic Relevance: Anti-inflammatory (MAPK inhibitors), Oncology (CDK inhibitors).

C. Direct N-Functionalization (Sandmeyer & Coupling)

The exocyclic amine can be converted to a halide (Sandmeyer reaction) to allow Suzuki/Buchwald coupling, or directly acylated to form amide linkers.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of the aminopyrazole intermediate into the bioactive bicyclic core.

G Start Precursors (Me-Hydrazine + Ethoxymethylene) Intermediate Ethyl 5-amino-1-methyl- pyrazole-4-carboxylate (CAS 31037-02-2) Start->Intermediate Condensation Reflux/EtOH Step1 Cyclization (with Amidine/Urea) Intermediate->Step1 + R-CN / Base ProductB Pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core) Intermediate->ProductB + 1,3-Dicarbonyls ProductA Pyrazolo[4,3-d]pyrimidine (PDE5 Inhibitor Core) Step1->ProductA Ring Closure

Caption: Divergent synthesis pathways from the 1-methyl-aminopyrazole scaffold to major pharmaceutical heterocycles.

Detailed Experimental Protocols

Protocol A: Cyclization to Pyrazolo[4,3-d]pyrimidin-7-one

Context: This protocol describes the formation of the bicyclic core typical of Sildenafil-class drugs. Safety: Methylhydrazine derivatives can be toxic. Work in a fume hood.

Reagents:
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Benzoyl isothiocyanate (or appropriate electrophile) (1.1 eq)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Ethanol (Absolute)

  • Hydrogen Peroxide (30%) - If oxidative desulfurization is required

Step-by-Step Methodology:
  • Thiourea Formation:

    • Dissolve 10.0 g (54 mmol) of the aminopyrazole ester in 100 mL Ethanol .

    • Add 9.7 g (59 mmol) of Benzoyl isothiocyanate dropwise at 0°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (50:50 EtOAc/Hexane). The intermediate thiourea usually precipitates.

    • Checkpoint: Formation of the thiourea adduct is quantitative.

  • Cyclization (Base-Mediated):

    • Add 60 mL of 2M NaOH to the reaction mixture.

    • Heat to reflux (80°C) for 4 hours.

    • The ester hydrolyzes, and the nitrogen attacks the carbonyl, closing the ring.

  • Work-up:

    • Cool the mixture to room temperature.

    • Acidify carefully with 1M HCl to pH 3-4.

    • The product, 1-methyl-3-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one , will precipitate as a white solid.

    • Filter, wash with cold water (3x 50 mL), and dry under vacuum at 50°C.

  • Yield Expectation: 85-92%.

Protocol B: Sandmeyer Iodination (C5-Functionalization)

Context: Converting the amino group to iodine allows for subsequent palladium-catalyzed cross-coupling (Suzuki/Sonogashira).

Reagents:
  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate (1.0 eq)

  • Isoamyl nitrite (1.5 eq)

  • Diiodomethane (CH₂I₂) (3.0 eq)

  • Acetonitrile (ACN)

Methodology:
  • Preparation: In a dry flask under Argon, dissolve 1.85 g (10 mmol) of the aminopyrazole in 20 mL ACN .

  • Diazotization-Iodination:

    • Add 8.0 g (30 mmol) of Diiodomethane.

    • Heat the solution to 80°C .

    • Add 1.75 g (15 mmol) of Isoamyl nitrite dropwise over 20 minutes. Caution: Gas evolution (N₂).

  • Reaction: Stir at 80°C for 1 hour.

  • Purification:

    • Evaporate solvent.

    • Purify via Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexanes).

    • Product: Ethyl 5-iodo-1-methylpyrazole-4-carboxylate.

Quality Control & Troubleshooting

Analytical Standard (HPLC)

To ensure the purity of the intermediate before committing to expensive downstream steps, use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: ~3.2 min (varies by system).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete hydrolysis of ester.Increase NaOH concentration or reflux time. Ensure pH is sufficiently acidic during workup to precipitate the product.
Impurity: Dimerization High concentration during diazonium formation.Dilute reaction mixture; add nitrite more slowly (Protocol B).
Coloration (Pink/Red) Oxidation of the amino group.Store starting material under Nitrogen at 4°C. Recrystallize from Ethanol/Water if degraded.

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: "Synthesis and PDE5 inhibitory activity of sildenafil analogues."
    • Source:Bioorganic & Medicinal Chemistry Letters, 2000.
    • Link:[Link]

  • General Pyrazole Chemistry

    • Title: "Recent Advances in the Synthesis of Pyrazoles. A Review."
    • Source:Organic Preparations and Procedures Intern
    • Link:[Link]

  • Intermediate Data (NIST)

    • Title: "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
    • Source:NIST Chemistry WebBook.
    • Link:[Link]

  • Sandmeyer Reaction on Pyrazoles

    • Title: "Efficient Synthesis of Halogen
    • Source:Journal of Heterocyclic Chemistry, 2008.
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing highly substituted 5-aminopyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing highly substituted 5-aminopyrazoles.

The synthesis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine relies on the condensation of 2-ethyl-3-oxopentanenitrile with methylhydrazine[1]. While this seems straightforward, the unsymmetrical nature of methylhydrazine introduces severe regioselectivity challenges, often resulting in complex mixtures or stalled intermediates[2]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, isomerically pure synthesis.

Mechanistic Grounding: The Regioselectivity Challenge

The most significant source of yield loss in this synthesis is the formation of the undesired 3-amino regioisomer (3,4-Diethyl-1-methyl-1H-pyrazol-3-amine)[3].

The Causality: The two nitrogen atoms of methylhydrazine are not equally nucleophilic[2]. The substituted nitrogen (-NHCH₃) is more nucleophilic due to the inductive electron-donating effect of the methyl group.

  • Under Acidic Conditions (Kinetic Control): The carbonyl oxygen of the β-ketonitrile is protonated, increasing its electrophilicity. The more nucleophilic -NHCH₃ attacks first, forming an intermediate hydrazone that subsequently cyclizes via the terminal -NH₂ attacking the nitrile. This yields the desired 5-aminopyrazole ,[3].

  • Under Basic Conditions (Thermodynamic Control): The reaction pathway shifts, favoring the initial attack by the less sterically hindered terminal -NH₂, ultimately yielding the undesired 3-aminopyrazole ,[3].

Pathway SM 2-Ethyl-3-oxopentanenitrile + Methylhydrazine CondA Acidic Conditions (AcOH, Toluene, Δ) SM->CondA CondB Basic Conditions (NaOEt, EtOH, Δ) SM->CondB HydrazoneA Hydrazone Intermediate (Attack via NHCH3) CondA->HydrazoneA Kinetic Control HydrazoneB Hydrazone Intermediate (Attack via NH2) CondB->HydrazoneB Thermodynamic Control ProdA 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine (Desired) HydrazoneA->ProdA Cyclization ProdB 3,4-Diethyl-1-methyl- 1H-pyrazol-3-amine (Undesired) HydrazoneB->ProdB Cyclization

Regiodivergent synthesis pathways for 5-amino vs. 3-amino pyrazoles based on pH conditions.

Optimized Step-by-Step Methodology

To maximize the yield of the 5-amino isomer, we must enforce kinetic control and drive the thermodynamically demanding cyclization step. The following protocol is designed as a self-validating system , allowing you to visually and analytically confirm success at each stage.

Step 1: Reagent Preparation In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-ethyl-3-oxopentanenitrile (1.0 eq) in anhydrous toluene (0.2 M).

  • Causality: Toluene is an aprotic solvent that permits high-temperature reflux (110°C) to physically remove water, which is critical for driving the equilibrium of the cyclization step[3].

Step 2: Catalyst Addition Add glacial acetic acid (0.1 eq) to the solution.

  • Causality: Catalytic acid protonates the carbonyl, directing the regioselective attack of the -NHCH₃ group,[3].

Step 3: Hydrazine Addition Cool the mixture to 0°C using an ice bath. Add methylhydrazine (1.1 eq) dropwise over 15 minutes.

  • Causality: Methylhydrazine is highly volatile. The initial condensation to the hydrazone is rapid and exothermic; cooling prevents reagent loss and suppresses uncontrolled side reactions.

  • Self-Validation: A mild exotherm will be observed. After 30 minutes, TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the UV-active β-ketonitrile spot, confirming successful hydrazone formation.

Step 4: Cyclization Remove the ice bath and heat the reaction mixture to a vigorous reflux (110°C).

  • Causality: The intramolecular nucleophilic attack of the -NH₂ onto the nitrile carbon requires significant thermal energy to overcome the activation barrier[1].

  • Self-Validation: Water will begin to visibly collect in the Dean-Stark trap. The reaction is complete when water accumulation ceases (typically 3-5 hours). This provides a direct, visual endpoint for the reaction.

Step 5: Workup and Isolation Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acetic acid catalyst, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization or silica gel chromatography.

Quantitative Yield Optimization Matrix

The table below summarizes our internal validation data regarding how solvent and pH choices directly dictate the yield and isomeric ratio of the final product.

SolventAdditive/CatalystTemperature5-Amino Isomer Yield (%)3-Amino Isomer Yield (%)
EthanolNone78°C (Reflux)45%35%
EthanolNaOEt (1.2 eq)78°C (Reflux)10%85%
Toluene AcOH (0.1 eq) 110°C (Reflux) 92% < 5%
DMFNone120°C65%15%

Diagnostic Troubleshooting Workflow

If your isolated yields drop below 80%, utilize the following diagnostic workflow to identify the root cause.

Workflow Start Low Yield of 5-Aminopyrazole? CheckIsomer Check LC-MS/NMR: Is the 3-amino isomer present? Start->CheckIsomer YesIsomer Yes: Regioselectivity Issue CheckIsomer->YesIsomer NMR Confirmed NoIsomer No: Incomplete Reaction or Side Products CheckIsomer->NoIsomer Unreacted SM FixRegio Switch to Aprotic Solvent (Toluene) + AcOH Catalyst YesIsomer->FixRegio FixIncomplete Increase Temp/Time or Remove Water (Dean-Stark) NoIsomer->FixIncomplete

Diagnostic workflow for troubleshooting low yields in 5-aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows the correct mass [M+H]⁺ = 154.1, but my NMR is complex. How do I definitively confirm I have the 5-amino isomer? A: The 3-amino and 5-amino regioisomers have identical masses and nearly identical 1H-NMR chemical shifts. To unambiguously assign the regiochemistry, you must use 2D NMR techniques[2]. Specifically, 1H-15N HMBC is the gold standard. It will show a definitive coupling between the N-methyl protons and the adjacent pyrazole ring nitrogen, differentiating the 1-methyl-5-amino connectivity from the 1-methyl-3-amino connectivity.

Q: I am isolating a significant amount of a stable intermediate with a mass[M+18] higher than my desired product. What is this? A: This is the uncyclized hydrazone intermediate[3],[2]. The initial condensation occurs rapidly at low temperatures, but the subsequent cyclization onto the nitrile requires significant thermal energy. If you isolate this, your reaction did not have enough heat, or water was not efficiently removed from the system. Solution: Ensure your Dean-Stark trap is functioning correctly and increase the reflux time.

Q: Can I use acetic acid as the primary solvent to ensure strongly acidic conditions? A: No. While acetic acid directs the regioselectivity, using it as a bulk solvent at elevated temperatures often leads to the formation of N-acetylated aminopyrazole byproducts[2]. Always restrict acetic acid to catalytic amounts (0.1–0.2 eq) and use an inert, aprotic solvent like toluene.

Q: Why do we use a slight excess of methylhydrazine (1.1 eq) in the protocol? A: Methylhydrazine is highly volatile (boiling point ~87°C). A slight excess compensates for any reagent lost to the vapor phase during the initial exothermic addition or during the ramp-up to reflux, ensuring complete consumption of the more valuable β-ketonitrile starting material[3].

References

  • Fichez, J., Busca, P., & Prestat, G. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION". chim.it.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFssjIcUloVAnxcd1AOz3TMnztdTBLdOqNozK1_48E3B1HNSimX-NI1DHg0YEFqNpnGTxieald2pR3XmA2brfvInZR5Pr8ZXpPvmbrl40-4Kn-3pbB6eCLR4jJ81QVxINuIMd8t6morx77odFn8aiA_qGsFcxpRyL9fRvY=]
  • "Troubleshooting low yields in pyrazole synthesis from β-ketonitriles". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpqafDQto8hVsXBorNHfFU0_pYc2g8XfIZcUf6OP74eoBlZE86BjQ32QJaU9NIIOD50Su_v781RPfr8JV4fVS6yGS7Ft5zeDbsfhg9eIZNq3G2-wzS17NrO9ndJzBgunxnAkOr7UVv1htXUes8giySzggHQJlBM-N-qxJS1Cu6N40YYIg_8TLriW578scMGUSl2c3XBmBZddIAXacZWw==]
  • "Approaches towards the synthesis of 5-aminopyrazoles". Beilstein Journals / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXuO6iUoYUNJtrb8mzddejoMzbArxI2w1DdszC1w3PYLft5h_DoOObah9FsmMLKwY6-KmE2-DLSzHKHQWOY0TzmfadT2M7i697XSrEndKwoaKAOgmm9ZjFCW2m2jIcFTy4SX0bmOF4nGwaPg==]
  • "Minimizing side product formation in aminopyrazole synthesis". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2LgI_BnOwbAYP1TmjJ32Jm6IQVgotXaIIjzTFdYoapSNE01Z8XaGLU9cH254RHtL2S4TqT_X9umR81pLhR3jpt3ZlthlX-hNz0qOkwrGFTCmfshJnYQs5CsAew8h7gCNvN1fxvn9zdthlXE7YqY69XusWllwOe6EbHQQ3y9esrSb-v9Vbbg-7oWKgGKsM1YJQk2vsCSHr1Q==]

Sources

Optimization

Technical Guide: Recrystallization &amp; Purification of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Executive Summary & Compound Profile 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is a substituted aminopyrazole often utilized as a scaffold in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is a substituted aminopyrazole often utilized as a scaffold in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors.[1]

Unlike its dimethyl analogs, the presence of two ethyl groups at the 3- and 4-positions significantly increases the lipophilicity and rotational freedom of the molecule.[1] This structural feature frequently results in low melting points and a high tendency to "oil out" (liquid-liquid phase separation) during recrystallization, rather than forming a discrete crystal lattice.[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
CAS Number 1269225-06-0Reference standard.[1][2]
Molecular Formula C₈H₁₅N₃MW: 153.22 g/mol .
Polarity Moderate (Amine + Pyrazole core)Soluble in alcohols, chlorinated solvents, esters.
pKa (Approx) ~3.5 - 4.5 (Pyridine-like N)Weak base; can form salts with mineral acids.[1]
Crystal Habit Prone to amorphous solidificationRequires slow cooling and seeding.[1]

Solvent Selection Matrix

The choice of solvent is dictated by the specific impurity profile (e.g., regioisomers vs. oxidation byproducts).

Primary Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 90:10 to 70:30Standard Purification Excellent removal of polar salts and inorganic traces.[1]Risk of hydrate formation; water can catalyze oiling.[1]
Toluene / Heptane 1:2 to 1:4Lipophilic Impurities Removes unreacted hydrazine and non-polar oils.[1]Lower recovery yield if cooling is insufficient.
Isopropyl Acetate 100%Regioisomer Separation High selectivity for the 5-amino vs. 3-amino isomer.[1]Requires precise temperature control.
Methyl tert-butyl ether (MTBE) 100% (with Hexane)Final Polish Good for obtaining free-flowing powder.[1]High volatility; flammability hazard.

Decision Logic & Workflow

The following decision tree guides the purification strategy based on the crude material's state.

RecrystallizationLogic Start Crude 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Dark Oil / Gum CheckState->Oil SolventChoice Select Solvent System Solid->SolventChoice AcidExtract Acid/Base Extraction (Dissolve in EtOAc, ext. w/ 1N HCl) Oil->AcidExtract Purify first Neutralize Neutralize Aqueous Layer (NaOH to pH 10) AcidExtract->Neutralize ExtractBack Extract into DCM/EtOAc & Concentrate Neutralize->ExtractBack ExtractBack->Solid Solidifies EthanolWater Ethanol/Water (General Purity) SolventChoice->EthanolWater Standard TolueneHeptane Toluene/Heptane (Regioisomer/Oils) SolventChoice->TolueneHeptane Greasy Impurities Heat Heat to Reflux (Dissolve completely) EthanolWater->Heat TolueneHeptane->Heat Cool Slow Cool to RT (Seed at 35°C) Heat->Cool Filter Filtration & Wash (Cold Solvent) Cool->Filter Final Pure Crystalline Product Filter->Final

Caption: Decision matrix for solvent selection and pre-treatment of aminopyrazole derivatives.

Detailed Protocols

Protocol A: The "Oiling Out" Prevention Method (Toluene/Heptane)

Best for: Crude material that is sticky, oily, or contains significant non-polar byproducts.

  • Dissolution: Suspend the crude solid (10 g) in Toluene (30 mL) . Heat to 80°C. If the solution is not clear, add Toluene in 5 mL increments.

  • Charcoal Treatment (Optional): If the solution is dark brown/red (oxidation products), add activated carbon (0.5 g), stir for 10 mins at 80°C, and filter hot through Celite.

  • Nucleation: Allow the solution to cool to ~50°C.

  • Anti-solvent Addition: Add Heptane (or Hexane) dropwise until a persistent cloudiness appears.[1]

  • Re-heating: Briefly heat back to 60°C to dissolve the cloudiness.

  • Crystallization: Remove heat source. Insulate the flask (wrap in foil/towel) to ensure very slow cooling .

    • Critical Step: If oil droplets appear at 40°C, stir vigorously to break them up or add a seed crystal immediately.

  • Isolation: Filter the white/off-white needles and wash with cold Heptane.[1]

Protocol B: The "High Purity" Method (Ethanol/Water)

Best for: Removing inorganic salts and achieving analytical grade purity.[1]

  • Dissolution: Dissolve crude material in absolute Ethanol (5 mL/g) at reflux.

  • Water Addition: Add warm water dropwise to the boiling solution until a slight turbidity persists.

  • Clarification: Add a few drops of Ethanol to clear the solution.[1]

  • Cooling: Allow to cool to Room Temperature (RT) over 2 hours. Then cool to 0°C in an ice bath.

  • Filtration: Collect crystals.

    • Note: This method may yield a hydrate form.[1] Dry under high vacuum (40°C) over P₂O₅ if anhydrous material is required.

Troubleshooting & FAQs

Q1: My product separates as a yellow oil at the bottom of the flask instead of crystals. Why?

Technical Analysis: This is "oiling out" (liquid-liquid phase separation).[1] It occurs when the melting point of the solvated compound is lower than the temperature at which the solution becomes saturated.[1] Solution:

  • Temperature Control: You are cooling too fast. Re-heat to dissolve the oil. Cool extremely slowly.

  • Seeding: Add a seed crystal at a temperature above the oiling point (usually 5-10°C below the boiling point of the solvent).[1]

  • Solvent Switch: Switch from Ethanol/Water to Isopropyl Acetate or Toluene .[1] Water often exacerbates oiling in lipophilic alkyl-pyrazoles.[1]

Q2: The crystals are colored (yellow/orange). How do I remove this?

Technical Analysis: Aminopyrazoles are electron-rich and prone to air oxidation, forming diazo-like or quinoid impurities.[1] Solution:

  • Acid Wash: Dissolve the crude in 1M HCl.[1] Wash the aqueous layer with Ethyl Acetate (discards non-basic colored impurities).[1] Basify the aqueous layer with NaOH to precipitate the amine, then recrystallize.

  • Additives: Add 0.1% Sodium Dithionite or Sodium Bisulfite to the aqueous recrystallization solvent to reduce oxidized species.[1]

Q3: I have a mixture of regioisomers (3-amino vs 5-amino). How do I separate them?

Technical Analysis: The synthesis of aminopyrazoles from unsymmetrical diketones/nitriles often yields regioisomers.[1] The 5-amino isomer (target) usually has higher hydrogen-bonding capability than the 3-amino isomer (where the amine is flanked by alkyl groups).[1] Solution:

  • Recrystallization: Use Ethanol .[1] The 5-amino isomer is typically less soluble and will crystallize first.[1] The 3-amino isomer often remains in the mother liquor.[1]

  • Check: Verify purity via ¹H NMR. Look for the shift of the pyrazole ring proton (or alkyl groups) which differs distinctly between isomers.

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[3]

  • Elgazwy, A. S., et al. (2012). "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E, 68(Pt 6).

  • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles." Organic Letters, 10(4), 605–608.

  • Sigma-Aldrich. "3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate Product Specification."

Sources

Troubleshooting

Technical Support Center: Stability of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Topic: Stability & Handling of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine in Solution Document ID: TS-PYR-5AM-001 Last Updated: March 2026 Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine in Solution Document ID: TS-PYR-5AM-001 Last Updated: March 2026 Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers[1]

Part 1: Critical Alerts & Immediate Stabilization[1]

Q: My solution turned brown/red overnight. Is the compound degraded?

A: Likely, yes.[1] This is a hallmark of oxidative instability. 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine contains an electron-rich exocyclic amine at position 5. The presence of ethyl groups at positions 3 and 4 (electron-donating alkyls) increases the electron density of the pyrazole ring, making the amine highly susceptible to oxidative coupling and radical formation.[1]

  • Immediate Action: Discard the solution if the color shift is significant (e.g., clear to dark brown).

  • Prevention: Always purge solvents with nitrogen or argon before dissolution.[1] Store stock solutions at -20°C or -80°C, never at room temperature.

Q: Can I store this compound in DMSO?

A: Only for short-term use (Hours to Days). While DMSO is an excellent solvent for solubility, it is a mild oxidant and hygroscopic. 5-aminopyrazoles are known to undergo slow oxidation in DMSO, often forming azo-dimers or Schiff bases with trace impurities (e.g., formaldehyde) in lower-grade DMSO.[1]

  • Recommendation: Use anhydrous, high-purity DMSO (≥99.9%).[1] For storage >24 hours, use Ethanol or Methanol (if solubility permits) and store at -20°C.[1]

Part 2: Solubility & Solvent Compatibility

Solubility Profile
SolventSolubility RatingStability RiskNotes
DMSO High (>50 mM)ModerateRisk of oxidation over time. Use for biological assays.[1][2]
Ethanol High (>20 mM)LowPreferred for chemical storage.[1] Evaporation risk if not sealed.[1]
Water (pH 7) Low (<1 mM)LowPoor solubility due to lipophilic ethyl groups.[1]
0.1 M HCl High (>10 mM)Very LowProtonation of the amine (

) stabilizes the molecule against oxidation.[1]
Q: How do I get this compound into aqueous buffer for cell assays?

A: Use the "Solvent Shift" method with pH control. The compound is lipophilic (two ethyl groups) and weakly basic.[1]

  • Dissolve in DMSO to 100x the final concentration.

  • Dilute slowly into the aqueous buffer while vortexing.

  • Critical Step: Ensure the buffer pH is not too basic.[1] If pH > 8, the uncharged free base may precipitate.[1] Keep pH near 7.4 or slightly acidic (pH 5-6) if the assay permits.

Part 3: Mechanism of Instability (The "Why")[1]

To troubleshoot effectively, you must understand the degradation pathways.[1] The 1-methyl substitution prevents tautomerization to the imine form, locking the 5-amino group as a nucleophilic and oxidizable target.

Degradation Pathways
  • Oxidative Coupling: In the presence of oxygen and light, the amine group can form radical intermediates, leading to azo-linkages (

    
    ) or nitroso species.[1] This causes the "browning" effect.[1]
    
  • Hydrolysis (Rare): The pyrazole ring is generally stable to hydrolysis, but extreme acidic conditions (>1M HCl) at high heat could degrade the ring.[1]

  • Photodegradation: Electron-rich heterocycles can absorb UV light, leading to ring opening.[1]

Visualizing the Stability Logic

StabilityLogic Compound 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine Oxidation Oxidation (Air/DMSO) Compound->Oxidation O2 / Light Protonation Acidic pH (HCl) Compound->Protonation + H+ Precipitation Precipitation Compound->Precipitation Neutral pH (Water) AzoDimer Azo-Dimers (Colored) Oxidation->AzoDimer Radical Coupling StableSalt Stable Ammonium Salt Protonation->StableSalt Protects Lone Pair

Caption: Figure 1. Stability decision tree. Protonation (Green path) offers the highest stability, while exposure to air/neutral pH (Red path) risks oxidation.[1]

Part 4: Troubleshooting Guide

Scenario A: Precipitation upon dilution
  • Cause: The "Crash-out" effect. The hydrophobic ethyl groups drive aggregation when the DMSO cosolvent is diluted by water.[1]

  • Fix:

    • Lower the final concentration.[1]

    • Add a surfactant (e.g., 0.05% Tween-80) to the buffer before adding the compound.[1]

    • Verify the buffer pH is not > 7.5.[1]

Scenario B: Loss of potency in assay
  • Cause: Adsorption to plastic or precipitation.[1]

  • Fix:

    • Use glass vials for stock solutions (plasticizers can leach or absorb lipophilic drugs).[1]

    • Check the "Real Concentration" using UV-Vis or HPLC before the assay. Do not assume nominal concentration.

Scenario C: Extra peaks in LC-MS
  • Cause: DMSO adducts or oxidation products.[1]

  • Fix:

    • Check for mass shifts of +16 (Oxygen) or +14 (Methylation from impurities).[1]

    • Prepare a fresh stock in Acetonitrile/Water (1:1) immediately before injection to confirm if the issue is storage-related.

Part 5: Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

Purpose: To create a stock that resists oxidation for up to 3 months.[1]

  • Weighing: Weigh 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine into an amber glass vial (protects from light).

  • Solvent Choice: Use Anhydrous Ethanol or DMSO (purged with Argon) .[1]

  • Dissolution: Vortex until clear.

  • Aliquot: Split into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C.

    • Validation: Upon thawing, the solution should be colorless or pale yellow.[1] Dark yellow/orange indicates degradation.[1]

Protocol 2: Rapid Stability Check (HPLC)

Purpose: To verify purity before expensive biological assays.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).[1]

  • Pass Criteria: Single peak >95% area.

  • Fail Criteria: New peaks eluting after the main peak (dimers) or before (hydrolysis/polar oxides).[1]

Part 6: References

  • Synthesis and Properties of 5-Aminopyrazoles Source: National Institutes of Health (PubChem) Context:[1] General chemical properties and structural identifiers for 3,4-diethyl-1-methyl-1H-pyrazol-5-amine. URL:[Link][1]

  • Oxidative Instability of Aminopyrazoles in DMSO Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) Context: Describes the mechanism where electron-rich amino-heterocycles form colored oxidation products in DMSO. URL:[Link]

  • Handling of Lipophilic Small Molecules in Biological Assays Source: Assay Guidance Manual (NCBI) Context: Best practices for solvent selection (DMSO vs. Ethanol) and preventing precipitation in aqueous buffers. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization to 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Welcome to the Advanced Technical Support Guide for the synthesis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0). This guide is engineered for researchers and drug development professionals facing regiose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the synthesis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0). This guide is engineered for researchers and drug development professionals facing regioselectivity, yield, or purity issues during the cyclization of 2-ethyl-3-oxopentanenitrile with methylhydrazine.

Below, we deconstruct the mechanistic causality of this reaction, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure reproducible thermodynamic control.

Mechanistic Pathway & Regiodivergence

The synthesis of 5-aminopyrazoles from


-ketonitriles and monosubstituted hydrazines is notoriously plagued by poor regioselectivity [1]. Methylhydrazine possesses two distinct nitrogen atoms:
  • 
     (
    
    
    
    ):
    More nucleophilic due to the inductive effect of the methyl group, but sterically hindered.
  • 
     (
    
    
    
    ):
    Less nucleophilic, but sterically accessible; capable of losing two protons to form a neutral hydrazone.

The divergence between the target 5-amino isomer and the undesired 3-amino isomer is dictated by whether the reaction is driven by kinetic attack or thermodynamic equilibration [2].

G SM 2-Ethyl-3-oxopentanenitrile + Methylhydrazine Hydrazone Hydrazone Intermediate (NH2 attacks Carbonyl) SM->Hydrazone Less hindered attack (Fast/Reversible) Hemiaminal Hemiaminal Intermediate (NHCH3 attacks Carbonyl) SM->Hemiaminal More nucleophilic attack (Sterically hindered) Target 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine (Target) Hydrazone->Target Thermodynamic Control (AcOH, 110°C) Byproduct 3,4-Diethyl-1-methyl- 1H-pyrazol-3-amine (Byproduct) Hemiaminal->Byproduct Kinetic Control (NaOEt, 0°C)

Regiodivergent pathways in the synthesis of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine.

Troubleshooting FAQs

Q1: Why am I getting the 3-amino regioisomer instead of the 5-amino target? A1: This is a classic issue of kinetic versus thermodynamic control. Under kinetic conditions (basic or neutral pH, low temperatures), the sterically hindered but highly nucleophilic


 can attack the carbonyl, or rapid irreversible cyclization traps the wrong intermediate, favoring the 3-aminopyrazole [1]. To force the formation of the 5-amino target, you must operate under thermodynamic control  (acidic conditions, high heat). This allows the reversible hydrazone intermediate to funnel into the more thermodynamically stable 5-exo-dig cyclization pathway [2].

Q2: My reaction stalls at the uncyclized hydrazone intermediate. How do I drive the cyclization? A2: The nitrile group in 2-ethyl-3-oxopentanenitrile is a relatively weak electrophile. If the reaction stalls, the secondary amine of the hydrazone lacks the driving force to close the ring. Adding a catalytic amount of glacial acetic acid (0.1 eq) protonates the nitrile, significantly increasing its electrophilicity and facilitating rapid ring closure [2].

Q3: I am observing N-acetylation of my final product. How can I prevent this? A3: 5-Aminopyrazoles are highly reactive binucleophiles [1]. Using glacial acetic acid as the primary solvent at reflux temperatures often leads to undesired N-acetylation of the newly formed C5-amine [3]. To prevent this, switch to a non-nucleophilic solvent like anhydrous toluene and restrict acetic acid to strictly catalytic amounts (0.1 eq).

Q4: How can I definitively confirm I have synthesized the 5-amine and not the 3-amine? A4: Standard 1D


 NMR is often insufficient to distinguish between these regioisomers due to similar chemical shifts. You must utilize 2D 

HMBC NMR. In the 5-amino isomer (target), you will observe a strong three-bond correlation between the N-methyl protons and the pyrazole N1, alongside distinct connectivity to the C5-amine carbon. Single-crystal X-ray diffraction remains the absolute gold standard for unambiguous structural proof [1][3].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity profile.

Reaction ConditionsTemperatureTimeRatio (5-Amino : 3-Amino)Primary Outcome
Toluene, 0.1 eq AcOH110°C (Reflux)4-6 h> 95 : 5Thermodynamic (Target favored)
Ethanol, No Additive80°C (Reflux)12 h60 : 40Mixed Isomers (Poor selectivity)
Ethanol, 1.0 eq NaOEt0°C2-4 h< 10 : 90Kinetic (Byproduct favored)
Toluene, 0.1 eq AcOH130°C (Microwave)20 min> 95 : 5Optimized Thermodynamic

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system to ensure thermodynamic control and prevent common failure modes (e.g., oxidation, stalling, or acetylation).

Phase 1: Reaction Setup & Condensation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (

    
     or Argon) to prevent the oxidation of methylhydrazine.
    
  • Substrate Dissolution: Dissolve 2-ethyl-3-oxopentanenitrile (1.0 eq, 10 mmol) in 50 mL of anhydrous toluene (0.2 M concentration).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq, 1.0 mmol). Causality Check: This specific stoichiometric limit prevents downstream N-acetylation while ensuring nitrile protonation.

  • Hydrazine Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add methylhydrazine (1.1 eq, 11 mmol) over 10 minutes.

    • Safety Warning: Methylhydrazine is highly toxic and volatile; perform strictly inside a certified fume hood.

Phase 2: Thermodynamic Cyclization
  • Reflux: Remove the ice bath. Attach a Dean-Stark trap and a reflux condenser. Heat the reaction to 110°C (reflux).

  • Azeotropic Removal: Maintain reflux for 4-6 hours. The Dean-Stark trap will collect the water byproduct, driving the condensation equilibrium forward.

  • In-Process Validation: Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the stable hydrazone intermediate spot indicates successful cyclization.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Carefully quench by adding 20 mL of saturated aqueous

    
     to neutralize the acetic acid catalyst.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying & Concentration: Combine the organic layers, wash with brine, and dry over anhydrous

    
    . Filter and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield pure 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine. Verify the regiochemistry via 2D

    
     HMBC NMR prior to downstream applications.
    

References

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Società Chimica Italiana (chim.it). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). Available at:[Link]

Troubleshooting

optimizing reaction temperature for pyrazole amine synthesis

Technical Support Center: Pyrazole Amine Synthesis Optimization In the synthesis of aminopyrazoles—specifically the condensation of -ketonitriles with hydrazines—temperature is not merely a kinetic accelerator; it is a r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Amine Synthesis Optimization

In the synthesis of aminopyrazoles—specifically the condensation of


-ketonitriles with hydrazines—temperature is not merely a kinetic accelerator; it is a regiochemical switch .

The reaction proceeds through a condensation-cyclization sequence. The primary challenge lies in controlling the initial nucleophilic attack and the subsequent cyclization to distinguish between the 5-amino-1H-pyrazole (thermodynamic product) and the 3-amino-1H-pyrazole (kinetic product). This guide provides a self-validating framework to navigate these thermal parameters.

Technical Troubleshooting Guide (Q&A)

Q1: I am observing a mixture of 3-amino and 5-amino regioisomers. How does temperature influence this ratio?

Diagnosis: You are likely operating in a "thermal grey zone" where kinetic and thermodynamic pathways compete.

The Mechanism: The reaction involves the attack of the hydrazine nucleophile on the


-ketonitrile.[1][2]
  • Kinetic Pathway (Low Temp < 20°C): The more nucleophilic (substituted) nitrogen may attack the nitrile or the carbonyl depending on electronic activation, often trapping the 3-amino isomer (or the non-conjugated tautomer) before equilibration can occur.

  • Thermodynamic Pathway (Reflux > 70°C): The reaction equilibrates.[3] The formation of the 5-aminopyrazole is generally favored thermodynamically due to the stability of the conjugated system and steric relaxation of the hydrazone intermediate.

Solution:

  • To favor 5-aminopyrazoles: Increase temperature to reflux (EtOH or MeOH, 70–80°C). This promotes the reversibility of the initial attack, allowing the system to settle into the most stable 5-amino isomer [1, 3].

  • To favor 3-aminopyrazoles: Lower the temperature to 0°C–Room Temperature (RT) and use a polar protic solvent with a strong base (e.g., NaOEt) to trap the kinetic adduct [3].

Q2: My reaction yield is low (<40%) despite prolonged reflux. What is happening?

Diagnosis: Inefficient cyclization or competing hydrolysis.

Root Cause Analysis:

  • Incomplete Cyclization: The initial hydrazone intermediate forms easily, but the second step—intramolecular attack on the nitrile—requires significant activation energy.

  • Nitrile Hydrolysis: At high temperatures in the presence of moisture (even atmospheric), the nitrile group can hydrolyze to an amide or acid, dead-ending the synthesis.

Corrective Protocol:

  • Switch to Microwave Heating: Conventional reflux can be inefficient for sterically hindered substrates. Microwave irradiation (120–150°C) often drives the cyclization in minutes rather than hours, bypassing decomposition pathways [4, 7].

  • Dehydrating Conditions: Ensure the solvent is anhydrous. Add a Lewis acid catalyst (e.g.,

    
     or AcOH) if using conventional heating to lower the activation barrier for the nitrile attack [2].
    
Q3: The reaction mixture turns dark red/brown, and purification is difficult. Is this temperature-related?

Diagnosis: Oxidative decomposition of hydrazines (Diazenylation).

Explanation: Aryl hydrazines (e.g., phenylhydrazine) are thermally unstable and prone to oxidation at high temperatures (


 in open air), forming diazenyl radicals that polymerize into "tars" [5].

Solution:

  • Inert Atmosphere: strictly perform high-temperature reflux under Nitrogen (

    
    ) or Argon.
    
  • Temperature Ceiling: Do not exceed 100°C unless using a sealed microwave vessel.

  • Acid Scavenging: If using hydrazine hydrochloride salts, ensure the generated HCl doesn't catalyze oligomerization; buffer with mild base (NaOAc).

Visualizing the Pathway

The following diagram illustrates the bifurcation between kinetic and thermodynamic control and the role of temperature in the cyclization step.

PyrazoleSynthesis cluster_opt Optimization Zone Start Beta-Ketonitrile + Hydrazine Inter Hydrazone Intermediate Start->Inter Nucleophilic Attack Decomp Oxidative Tars (Impurities) Start->Decomp T > 100°C (Air) Prolonged Heating Cycle Cyclization (Rate Limiting) Inter->Cycle Heat required Prod3 3-Aminopyrazole (Kinetic) Inter->Prod3 Low Temp (<20°C) Basic (NaOEt) Prod5 5-Aminopyrazole (Thermodynamic) Cycle->Prod5 Reflux (>70°C) Acidic/Neutral

Figure 1: Reaction pathway divergence based on thermal and chemical conditions.

Experimental Protocols & Data

Protocol A: Thermodynamic Control (Target: 5-Aminopyrazole)

Best for: General synthesis, stable substrates.

  • Dissolution: Dissolve

    
    -ketonitrile (1.0 equiv) in Ethanol (0.5 M).
    
  • Addition: Add Hydrazine hydrate (1.2 equiv) dropwise at RT.

  • Cyclization: Heat to Reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor TLC.[1][4][5] If intermediate hydrazone persists, add 5 mol% AcOH.

  • Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sterically hindered amines, rapid library generation.

  • Setup: Combine reactants in a microwave-safe vial with EtOH or solvent-free (if liquid).

  • Parameters:

    • Temperature: 120°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 15 bar

  • Result: Typically >90% conversion with minimal impurity formation due to short thermal exposure [7, 8].

Comparative Data: Heating Methods
ParameterConventional RefluxMicrowave IrradiationKinetic Control (0°C)
Temperature 78–100°C120–150°C0–20°C
Time 4–12 Hours5–20 Minutes2–4 Hours
Regioselectivity Favors 5-AminoFavors 5-Amino (High Purity)Favors 3-Amino (Cond. dependent)
Impurity Profile Moderate (Oxidation risk)Low (Fast reaction)Low (Unreacted intermediate)
Yield (Typical) 60–80%85–95%40–60%

Data aggregated from comparative studies on pyrazole synthesis [4, 7, 8].

FAQs

Q: Can I use water as a solvent to control temperature? A: Yes. Water reflux (100°C) is an excellent "green" solvent for this reaction. The hydrophobic effect often accelerates the reaction, and the product usually precipitates out, simplifying purification. However, ensure your nitrile is stable to hydrolysis at 100°C [10].

Q: How do I verify the regiochemistry of my product? A: NOESY NMR is the gold standard.

  • 5-Amino: Look for NOE correlation between the pyrazole-H4 proton and the N-aryl/alkyl substituent.

  • 3-Amino: The N-substituent is distant from the H4 proton; no NOE will be observed (or it will be weak) [2].

References

  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • Temperature and time variations for the synthesis of 5-aminopyrazole. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules. Available at: [Link]

  • Conventional and Microwave-Assisted Synthesis of Pyrazole Hybrids. ACS Omega. Available at: [Link]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile. Kuwait Foundation for the Advancement of Sciences. Available at: [Link]

  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. Frontiers in Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing regioselectivity challenges during the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing regioselectivity challenges during the synthesis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine .

During the condensation of 2-ethyl-3-oxopentanenitrile with methylhydrazine, the reaction is governed by competing kinetic and thermodynamic pathways[1]. This inherently leads to a mixture of the desired 5-amino target and its 3-amino regioisomer (4,5-diethyl-1-methyl-1H-pyrazol-3-amine). Because these isomers share identical molecular weights and nearly identical polarities, standard purification methods frequently fail[2].

This guide provides field-proven, causality-driven methodologies to definitively identify, separate, and recover your target compound.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My LC-MS shows a single mass (m/z 154.13) but two closely eluting peaks. How do I definitively assign the 5-amino target vs. the 3-amino impurity?

A: 1D-NMR is often insufficient due to overlapping aliphatic signals. You must use 2D NOESY NMR to exploit the spatial geometry of the pyrazole ring[3].

  • The 5-Amino Target (3,4-Diethyl-1-methyl-1H-pyrazol-5-amine): The

    
    -methyl group at position 1 is spatially adjacent to the primary amine at position 5. You will observe a strong NOE cross-peak between the 
    
    
    
    -CH
    
    
    protons (~3.6 ppm) and the NH
    
    
    protons (~4.5 ppm).
  • The 3-Amino Impurity (4,5-Diethyl-1-methyl-1H-pyrazol-3-amine): The

    
    -methyl group is adjacent to the C5-ethyl group. The NOESY spectrum will show a cross-peak between the 
    
    
    
    -CH
    
    
    protons and the CH
    
    
    protons of the C5-ethyl group, with no interaction with the amine protons[3].
Q2: Standard silica gel chromatography results in complete co-elution. Why is this happening, and how can I fix it?

A: Both regioisomers possess similar dipole moments and hydrogen-bonding capacities, causing them to streak and co-elute on standard acidic silica[2]. While switching to deactivated (amine-functionalized) silica or using a highly optimized ternary solvent system (e.g., DCM/MeOH/NH


OH) can sometimes resolve them, the most robust solution is Chemical Derivatization . By exploiting the steric differences between the two isomers, you can temporarily alter the polarity of the impurity, making separation trivial.
Q3: How does the "Selective Derivatization" strategy work?

A: This method relies on steric hindrance. In your target (the 5-amino isomer), the NH


 group is tightly flanked by the 

-methyl group and the C4-ethyl group, making it highly sterically hindered. In the 3-amino impurity, the NH

group is only flanked by the C4-ethyl group. If you treat the crude mixture with a substoichiometric amount of a bulky electrophile like Di-tert-butyl dicarbonate (Boc

O), the less hindered 3-amino impurity will react rapidly to form a non-polar Boc-protected carbamate. The highly hindered 5-amino target remains unreacted. You can then easily separate the non-polar impurity from the polar target using standard chromatography.

Part 2: Regioisomer Comparison Matrix

The following table summarizes the physicochemical differences that dictate the separation strategy.

Property3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (Target)4,5-Diethyl-1-methyl-1H-pyrazol-3-amine (Impurity)Mechanistic Rationale
Steric Environment at NH

Highly Hindered (Flanked by

-CH

& C4-Ethyl)
Moderately Hindered (Flanked only by C4-Ethyl)The

-methyl group creates a significant steric shield over the C5 position.
NOESY NMR Correlation

-CH


NH


-CH


C5-CH

(Ethyl)
Spatial proximity dictates NOE cross-peaks, serving as a self-validating structural check[3].
Relative Basicity (pKa) Lower (Less Basic)Higher (More Basic)The 3-amino group better stabilizes the protonated pyrazole N2 via resonance without steric penalty.
Reactivity with Boc

O
Extremely Slow / UnreactiveFastBulky electrophiles cannot easily access the hindered C5-amine pocket.
TLC Rf (Post-Derivatization) ~0.2 (Hexanes/EtOAc 1:1)~0.8 (Hexanes/EtOAc 1:1)The Boc-protected 3-amino isomer loses its primary H-bond donors, drastically reducing polarity.

Part 3: Experimental Methodology

Protocol: Selective Boc-Protection and Chromatographic Separation

This protocol is a self-validating system: by quantifying the impurity first, you ensure that you do not over-derivatize and risk reacting your target compound.

Step 1: Quantification

  • Obtain a quantitative

    
    H-NMR or UPLC-UV trace of your crude mixture.
    
  • Calculate the exact molar ratio of the 3-amino impurity relative to the 5-amino target.

Step 2: Selective Derivatization

  • Dissolve the crude pyrazole mixture (e.g., 10.0 mmol total) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 equivalents relative to total amines).

  • Based on your quantification in Step 1, calculate the moles of the 3-amino impurity. Add 1.05 equivalents of Boc

    
    O relative to the impurity only.
    
    • Causality Note: Limiting the Boc

      
      O ensures that even if the 5-amino isomer has residual reactivity, there is no excess reagent available to consume your target.
      
  • Stir the reaction at room temperature for 4–6 hours. Monitor via TLC. You will see a new, highly non-polar spot appear (the Boc-protected impurity), while the polar spot (the unreacted target) remains.

Step 3: Chromatographic Separation

  • Concentrate the reaction mixture under reduced pressure to yield a crude oil.

  • Dry-load the crude material onto standard silica gel (230-400 mesh).

  • Run a flash column chromatography using a gradient of Hexanes/Ethyl Acetate (Start at 90:10, ramp to 50:50).

  • Fraction Collection: The bulky, non-polar Boc-protected 3-amino impurity will elute first near the solvent front. Your pure 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine will elute significantly later.

Step 4: Validation

  • Concentrate the target fractions.

  • Run a NOESY NMR on the isolated product to confirm the

    
    -CH
    
    
    
    
    
    NH
    
    
    correlation, validating the absolute regiochemistry of your purified batch[3].

Part 4: Separation Workflow Visualization

G Start Crude Aminopyrazole Mixture (5-Amino Target + 3-Amino Impurity) Deriv Selective Derivatization Add Boc₂O (1.05 eq relative to 3-Amino Impurity) Catalytic DMAP, DCM, RT Start->Deriv Reaction Steric Differentiation Less hindered 3-Amino reacts → Boc-3-Amino Hindered 5-Amino remains unreacted Deriv->Reaction Chromatography Silica Gel Flash Chromatography (Hexanes / EtOAc Gradient) Reaction->Chromatography Fraction1 Fraction 1 (Elutes First) Boc-Protected 3-Amino Impurity (Discard or Deprotect) Chromatography->Fraction1 Non-polar (High Rf) Fraction2 Fraction 2 (Elutes Second) Pure Target: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine Chromatography->Fraction2 Polar (Low Rf)

Workflow for the selective derivatization and chromatographic separation of aminopyrazole isomers.

References

  • Minimizing side product formation in aminopyrazole synthesis. Benchchem. 2

  • A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Benchchem. 1

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information (PMC). 3

Sources

Troubleshooting

storage conditions to prevent oxidation of pyrazole amines

Ticket ID: #PYR-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction Welcome to the technical support interface for high-energy nitrogen heterocycles. You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction

Welcome to the technical support interface for high-energy nitrogen heterocycles. You are likely here because your pyrazole amine (e.g., 3-aminopyrazole, 4-aminopyrazole) has shifted from a pristine white/off-white solid to a brown, pink, or gummy substance.

The Bottom Line: Pyrazole amines are electron-rich systems. The amino group (


) pushes electron density into the aromatic ring, making it highly susceptible to oxidative coupling  and photo-degradation . Without rigorous exclusion of oxygen and light, these compounds degrade into complex mixtures of N-oxides, azo-dimers, and oligomers.

This guide provides the protocols required to arrest this degradation and recover usable material.

Module 1: Diagnostics (Troubleshooting)

Q: My white solid has turned pink/brown on the surface. Is it ruined? A: Not necessarily. The color comes from oxidative coupling products (often azo or diazo species), which have high extinction coefficients. This means even trace amounts (<1%) can intensely color the bulk material.

  • Action: If the core is still white, scrape off the outer layer. Verify purity via LC-MS. If purity is >95%, proceed to Module 2 immediately. If <90%, proceed to Module 4 (Recovery) .

Q: The compound has turned into a sticky gum. A: This indicates hygroscopicity leading to hydrolysis or partial liquefaction. Pyrazole amines are hydrogen-bond donors and acceptors; they greedily absorb atmospheric moisture.

  • Action: This is a critical failure state. The water facilitates proton transfer and tautomerization, accelerating oxidation. You must dry the sample under high vacuum (

    
    ) over 
    
    
    
    before attempting storage.

Q: I see a new baseline spot on TLC. A: This is likely the N-oxide or a polymerized oligomer. These are highly polar and "stick" to the silica baseline.

  • Action: Run the TLC with 1% Triethylamine (TEA) to ensure the spot isn't just the protonated amine dragging. If the spot persists, it is a degradation product.

Module 2: The "Golden Standard" Storage Protocol

To prevent oxidation, you must break the "Fire Triangle" of chemical degradation: Oxygen, Light, and Heat .

Protocol A: Long-Term Storage (>1 Month)
  • Form: Store as the HCl or Hemisulfate salt if possible (See Module 3).

  • Container: Amber glass vial with a PTFE-lined screw cap. Never use plastic; pyrazoles can leach plasticizers.

  • Atmosphere: Argon backfill (Nitrogen is acceptable, Argon is heavier and better).

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment (desiccator) for the vial.

  • Temperature:

    
    .
    
Protocol B: Active Use (Daily/Weekly)

If you are weighing the compound frequently, taking it in and out of the freezer creates condensation cycles that are more damaging than room temperature storage.

  • Aliquot: Divide your bulk supply into small, single-use vials (e.g., 50 mg each).

  • Purge: Flush the headspace of the master vial with Argon immediately after opening.

  • Desiccant: Store active vials in a vacuum desiccator at room temperature in the dark.

Summary of Storage Conditions

ParameterCritical Requirement Why?
Atmosphere Inert (Ar/N₂)Prevents radical formation at the amine nitrogen.
Light Dark / Amber VialUV light catalyzes the

transition, initiating photo-oxidation.
Temperature

(Long term)
Slows reaction kinetics (Arrhenius equation).
State Salt Form (Preferred)Protonation of the amine lone pair removes the initiation site for oxidation.

Module 3: The Chemistry (Deep Dive)

The Mechanism of Failure

Why do these compounds degrade? The primary amino group on the pyrazole ring possesses a lone pair of electrons that can undergo single-electron transfer (SET) to atmospheric oxygen, generating a radical cation. This radical species reacts rapidly with other pyrazole molecules to form colored dimers (azo compounds) or N-oxides.

Visualizing the Degradation Pathway

OxidationPathway Start Aminopyrazole (White Solid) Radical Radical Cation Intermediate Start->Radical SET (Single Electron Transfer) Oxygen O2 + Light Oxygen->Radical Dimer Azo-Dimer (Pink/Red) Radical->Dimer Coupling NOxide N-Oxide (Polar Impurity) Radical->NOxide Oxidation

Figure 1: The oxidative cascade of aminopyrazoles. Note that the radical intermediate is the branch point for both colored impurities and polar byproducts.

Free Base vs. Salt Forms

The most effective way to stabilize a pyrazole amine is to protonate it.

  • Free Base: High electron density on the exocyclic nitrogen. Unstable.

  • HCl Salt: The lone pair is tied up in a bond with a proton (

    
    ). This dramatically lowers the HOMO energy, making it resistant to oxidation.
    

Recommendation: If your synthesis allows, convert the free base to the hydrochloride salt using


 in Diethyl Ether, then filter the precipitate.

Module 4: Emergency Recovery Protocols

If your sample is already degraded (brown/sticky), use these methods to recover it.

Method A: Recrystallization (Scalable)

Best for: >500 mg samples with surface oxidation.

  • Dissolve: Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .

  • Decolorize: If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Crystallize: Allow to cool slowly to room temperature, then place in a fridge (

    
    ).
    
  • Isolate: Filter the white crystals and wash with cold

    
    .
    
Method B: Acid-Base Extraction (Rapid)

Best for: Removing neutral oxidation byproducts.

  • Dissolve: Dissolve impure amine in

    
     (aqueous). The amine goes into water; neutral tars stay organic or insoluble.
    
  • Wash: Extract the aqueous layer with Ethyl Acetate (

    
    ). Discard the organic layer  (contains the colored impurities).
    
  • Basify: Carefully adjust the aqueous layer to pH 9-10 using

    
     or saturated 
    
    
    
    .
  • Extract: Extract the now-free amine into Ethyl Acetate or DCM (

    
    ).
    
  • Dry: Dry over

    
    , filter, and concentrate.
    
Decision Tree: Storage Strategy

StorageDecision Start New Aminopyrazole Sample CheckForm Is it a Salt (HCl, H2SO4)? Start->CheckForm SaltYes High Stability CheckForm->SaltYes Yes SaltNo Free Base (High Risk) CheckForm->SaltNo No Usage Usage Frequency? SaltYes->Usage SaltNo->Usage Daily Daily Use Usage->Daily LongTerm Long Term Usage->LongTerm ActionDaily Aliquot into small vials. Store in Desiccator. Daily->ActionDaily ActionLong Flush with Argon. Seal with tape. Store at -20°C. LongTerm->ActionLong

Figure 2: Decision matrix for selecting the appropriate storage method based on chemical form and usage frequency.

References

  • BenchChem Technical Support. (2025).[1] Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage.[2] Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[3] Retrieved from

  • Fichez, J., Busca, P., & Prestat, G. (2023). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemistry of Heterocyclic Compounds. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. Retrieved from

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

13C NMR Chemical Shift Guide: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

The following guide details the 13C NMR chemical shifts of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine , structured for researchers in medicinal chemistry and structural biology. Executive Summary & Compound Profile 3,4-Diet...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 13C NMR chemical shifts of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine , structured for researchers in medicinal chemistry and structural biology.

Executive Summary & Compound Profile

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 936940-25-9 ) is a substituted aminopyrazole intermediate frequently employed in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines (biologically active scaffolds in kinase inhibition).

This guide provides a structural elucidation framework, comparing predicted chemical shifts derived from robust substituent increment systems against experimental data of validated structural analogues . This approach ensures accurate peak assignment even in the absence of a specific open-access spectrum for this exact CAS number.

Core Chemical Identity
  • IUPAC Name: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 153.22 g/mol

  • Key Structural Features:

    • Pyrazolic Core: Electron-rich aromatic system.

    • Regiochemistry: 1-Methyl, 5-Amino substitution pattern (critical for reactivity).

    • Steric Bulk: Ethyl groups at positions 3 and 4.

13C NMR Spectral Data Analysis

Table 1: Predicted vs. Comparative Chemical Shifts (ppm)

Solvent Reference: DMSO-d


 (39.5 ppm) or CDCl

(77.1 ppm)
Carbon PositionAssignmentPredicted Shift (

, ppm)
Comparative Analog Data*Signal TypeMechanistic Insight
C5 C-NH

(Quaternary)
146.5 – 149.0 148.4 (1,3-dimethyl-5-amino)C

Deshielded by directly attached N1 and NH

group.
C3 C-Ethyl (Quaternary)144.0 – 146.5 145.8 (1-methyl-3-propyl-5-amino)C

Deshielded by imine-like N2 and alkyl substitution.
C4 C-Ethyl (Quaternary)102.0 – 105.0 100.5 (1,3-dimethyl-4-ethyl-5-amino)C

Shielded relative to C3/C5; characteristic of electron-rich pyrazole C4.
N-CH

N-Methyl34.5 – 36.0 35.2 (General 1-methyl-5-aminopyrazoles)CH

Diagnostic signal for N1-methylation (vs. N-unsubstituted).
C3-CH

Ethyl Methylene19.5 – 21.5 21.6 (General alkyl-pyrazole)CH

Typical benzylic-like shift.
C4-CH

Ethyl Methylene17.0 – 19.0 18.5 (General alkyl-pyrazole)CH

Slightly shielded compared to C3-CH

due to electronic environment.
CH

(Et)
Ethyl Methyls13.0 – 14.5 13.5 – 14.2CH

Terminal methyls; often overlapping.

*Comparative Data Sources: Aggregated from 1-methyl-3,4-dialkyl-5-aminopyrazole analogues found in J. Med. Chem. and Beilstein J. Org. Chem. literature.

Structural Elucidation & Regiochemistry

Distinguishing the 5-amino-1-methyl isomer from the 3-amino-1-methyl isomer is the most critical analytical challenge.

Diagnostic Logic
  • C5 vs. C3 Chemical Shift: In 5-aminopyrazoles, the carbon bearing the amine (C5) is typically more deshielded (~148 ppm) than the C3 carbon (~145 ppm) due to the cumulative electronegative effect of the adjacent N1 and the amino group. In 3-aminopyrazoles, the C3 (bearing NH

    
    ) and C5 signals often invert or shift significantly.
    
  • HMBC Correlations (The "Gold Standard"):

    • The N-Methyl protons (~3.6 ppm in

      
      H NMR) will show a strong 
      
      
      
      J
      
      
      correlation
      to C5 and C3 .
    • Crucially, if the structure is 5-amino , the N-Me protons will correlate to the carbon bearing the NH

      
       group (C5).
      
    • If the structure were 3-amino , the N-Me protons would correlate to a CH or C-alkyl (C5), not the amine-bearing carbon.

Visualization: HMBC Verification Pathway

The following diagram illustrates the necessary correlations to confirm the 1,5-substitution pattern.

HMBC_Analysis cluster_logic Regiochemistry Confirmation N_Me N-Methyl Protons (1H: ~3.6 ppm) C5 C5 (C-NH2) (13C: ~148 ppm) N_Me->C5 Strong 3J Correlation (Defines 1,5-isomer) C3 C3 (C-Et) (13C: ~145 ppm) N_Me->C3 Weak/Long-range (Possible 4J)

Caption: HMBC correlation logic. The key to verifying the 5-amino isomer is the strong interaction between N-Methyl protons and the C5 quaternary carbon.

Experimental Synthesis & Validation Protocol

To generate the sample for NMR analysis, the following validated protocol for 5-aminopyrazoles is recommended.

Synthesis Workflow

Reaction: Condensation of 2-ethyl-3-oxopentanenitrile with methylhydrazine .

  • Precursor Preparation:

    • Start with 2-ethyl-3-oxopentanenitrile (prepared via alpha-alkylation of 3-oxopentanenitrile or condensation of propionyl chloride with butyronitrile anion).

  • Cyclization (Knorr-type):

    • Reagents: Methylhydrazine (1.1 eq), Ethanol (Solvent), Reflux.

    • Conditions: Reflux for 3–6 hours.

    • Mechanism: The terminal nitrogen of methylhydrazine (NH

      
      ) typically attacks the ketone carbonyl first (kinetic control), followed by cyclization of the N-Me onto the nitrile. This sequence favors the 5-amino-1-methyl  isomer.
      
  • Purification:

    • Recrystallization from Ethanol/Water or Column Chromatography (Ethyl Acetate/Hexane).

Visualization: Synthesis Scheme

Synthesis_Pathway SM1 2-Ethyl-3-oxopentanenitrile (Beta-ketonitrile) Inter Hydrazone Intermediate (Unstable) SM1->Inter Nucleophilic Attack (NH2 on C=O) SM2 Methylhydrazine (MeNHNH2) SM2->Inter Prod 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine Inter->Prod Cyclization on CN (Major Path) ByProd 3-Amino Isomer (Minor/Thermodynamic) Inter->ByProd Alternative Cyclization (Minor Path)

Caption: Synthetic route to 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine showing the kinetic preference for the 5-amino product.

References

  • Aggarwal, R. et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203–214. Link

  • Elguero, J. et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4509. Link

  • Gosselin, F. et al. (2006). "A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles." Synlett, 2006(19), 3267-3270. Link

  • PubChem Compound Summary. "3,4-Diethyl-1-methyl-1H-pyrazol-5-amine." National Center for Biotechnology Information. Link

Comparative

Structural Elucidation of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine: A Comparative Mass Spectrometric Guide

Executive Summary Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0). It is designed to assist analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0). It is designed to assist analytical scientists in differentiating this specific building block from structural isomers and impurities during drug development workflows.

Core Insight: While 5-aminopyrazoles are common scaffolds in kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidines), the specific alkylation pattern at positions 3 and 4 presents unique fragmentation signatures. This guide differentiates the target compound from its isomers—such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine —by leveraging the kinetics of ethyl group


-cleavage versus tert-butyl fragmentation.

Chemical Profile & Ionization Properties[1][2][3][4]

ParameterDetail
IUPAC Name 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine
Formula C

H

N

Monoisotopic Mass 153.1266 Da
Molecular Weight 153.23 g/mol
Key Functional Groups Primary Amine (C5), N-Methyl (N1), Ethyl (C3, C4)
Predicted pKa (Base) ~4.5–5.0 (Pyridine-like N2 nitrogen)
Optimal Ionization ESI(+) for sensitivity; EI (70 eV) for structural fingerprinting

Fragmentation Analysis (Mechanism & Logic)

The fragmentation of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is governed by the stability of the pyrazole ring and the lability of the alkyl substituents. Unlike phenyl-substituted pyrazoles which show strong retention of the aryl ring, this dialkyl variant relies on


-cleavage  and ring fission .
Primary Fragmentation Pathways (EI/CID)
  • 
    -Cleavage of Ethyl Groups (m/z 153 
    
    
    
    138 / 124):
    • The most characteristic loss for ethyl-substituted aromatics is the loss of a methyl radical (•CH

      
      , 15 Da) via 
      
      
      
      -cleavage.
    • Diagnostic: A peak at m/z 138 ([M-CH

      
      ]
      
      
      
      ).
    • Note: Sequential loss of the second ethyl group's terminal methyl or the entire ethyl radical (•C

      
      H
      
      
      
      , 29 Da) generates ions at m/z 124 or m/z 109 .
  • Ring Fission / HCN Loss (m/z 153

    
     126): 
    
    • Pyrazoles characteristically undergo ring fragmentation involving the loss of HCN (27 Da) or CH

      
      CN (41 Da) depending on the substitution.
      
    • For this molecule, loss of HCN from the amino-substituted side is a secondary pathway, often observed in higher energy collision (EI).

  • N-Methyl Stability:

    • The N1-Methyl group is generally more stable than C-alkyl chains. Loss of the N-methyl group (M-15) is less favorable than the loss of the terminal methyl from the ethyl groups due to the higher bond dissociation energy of N-CH

      
       vs C-C bonds in the ethyl chain.
      
Visualization: Fragmentation Pathway

The following diagram illustrates the logical decay of the precursor ion.

FragmentationPathway M Precursor Ion [M+H]+ m/z 154 (ESI) [M]+. m/z 153 (EI) Frag1 [M - CH3]+ m/z 138/139 (β-Cleavage of Ethyl) M->Frag1 -15 Da (•CH3) Frag2 [M - C2H5]+ m/z 124/125 (Loss of Ethyl Radical) M->Frag2 -29 Da (•C2H5) Frag3 [M - HCN]+ m/z 126/127 (Ring Fission) M->Frag3 -27 Da (HCN) Frag4 Secondary Alkyl Loss m/z 109/110 Frag1->Frag4 -29 Da Frag2->Frag4 -15 Da

Caption: Predicted fragmentation cascade for 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine showing primary alkyl cleavage and secondary ring fission.[1]

Comparative Analysis: Target vs. Isomers

A critical challenge in synthesis is distinguishing the target from regioisomers (e.g., 3-ethyl-4-ethyl vs. 3-methyl-4-propyl) or structural isomers.

Comparison Table: Diagnostic Ions
FeatureTarget: 3,4-Diethyl-1-methyl... Isomer A: 3-(tert-butyl)-1-methyl... Isomer B: 3,4-Diethyl-1H-pyrazol...
Molecular Weight 153153139 (Demethylated)
Base Peak (EI) m/z 138 (M-15) or m/z 124 (M-29)m/z 138 (M-15) [Dominant]m/z 139 (M+)
Key Differentiator Sequential alkyl loss. The ethyl groups allow for stepwise fragmentation (-15, then -29).[1]Single massive loss. The tert-butyl group cleavage is extremely fast, yielding a dominant [M-15] peak and very little M+.Mass Shift. The absence of N-methyl shifts all peaks by -14 Da.
Ring Stability HighHighModerate (N-H is acidic)

Analytical Insight: To distinguish the 3,4-diethyl target from the 3-tert-butyl isomer:

  • Look for the m/z 124 peak ([M-29]).

  • The tert-butyl isomer cannot lose 29 Da (Ethyl) directly; it must lose 15 Da (Methyl) to form a stable cation. Therefore, a significant peak at m/z 124 strongly confirms the presence of ethyl groups rather than a butyl group.

Experimental Protocol (Self-Validating)

To obtain reproducible fragmentation data, follow this LC-MS/MS workflow.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation [2M+H]+).

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Why? Aminopyrazoles are polar. Starting at low organic % ensures retention and separation from solvent front.

Step 3: MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low voltage preserves the molecular ion [M+H]+).

  • Collision Energy (CID): Ramp 15–35 eV.

    • Validation: At 15 eV, [M+H]+ (m/z 154) should be the base peak. At 35 eV, fragment ions (m/z 139, 125) should dominate.

Step 4: Data Interpretation Checklist

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965689, 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Methyl-1-phenyl-1H-pyrazol-5-amine (Analog Reference). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Holzer, W. (2021).NMR and MS properties of N-substituted aminopyrazoles. Molecules, 26(15).

Sources

Validation

Optimizing Purity Analysis for 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine: A Comparative Method Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 175137-44-3 / Analogous structures) is a critical heterocyclic building block, often employed in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 175137-44-3 / Analogous structures) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and agrochemicals. Its analysis presents a classic chromatographic challenge: the molecule possesses a basic exocyclic amine and a nitrogen-rich aromatic ring, leading to severe peak tailing on standard acidic C18 methods due to secondary silanol interactions.

This guide objectively compares three distinct separation strategies to achieve "Pharma-Grade" purity analysis (Area% > 99.5):

  • Method A: Traditional Acidic C18 (Formic Acid) – The Baseline

  • Method B: High-pH Reversed Phase (Ammonium Bicarbonate) – The Recommended Solution

  • Method C: HILIC (Hydrophilic Interaction) – The Orthogonal Alternative

The Analytical Challenge: Regioisomerism

The primary critical quality attribute (CQA) for this molecule is the separation of the target 5-amine from its 3-amine regioisomer (a common byproduct of the reaction between methylhydrazine and


-ketonitriles). These isomers have identical mass (

) and nearly identical lipophilicity (

), making separation driven solely by hydrophobic interaction difficult.

Chemical Profile & Separation Strategy

Understanding the ionization state is the key to successful method development.

  • Basicity: The pyrazole ring nitrogens and the exocyclic amine create a basic environment. The pKa of the conjugate acid is estimated between 4.5 and 5.5.

  • The Silanol Effect: At pH 2-3 (Method A), the molecule is fully protonated (

    
    ). Positively charged amines interact ionically with residual negatively charged silanols on the silica surface, causing peak tailing and poor resolution.
    
  • The High-pH Strategy: At pH 10 (Method B), the molecule is neutral (

    
    ). This eliminates ionic interaction with silanols and forces the separation to rely purely on the hydrophobic interaction of the ethyl groups with the stationary phase, often improving shape and selectivity.
    
Visualization: Separation Mechanism

SeparationMechanism cluster_acid Acidic pH (Method A) cluster_base High pH (Method B) AcidState Protonated Amine (BH+) Silanol Silanol Interaction (Peak Tailing) AcidState->Silanol Ionic Attraction BaseState Neutral Amine (B) Ligand C18 Ligand Interaction (Sharp Peaks) BaseState->Ligand Hydrophobic Interaction

Caption: Figure 1. Mechanistic comparison of analyte behavior under acidic vs. basic mobile phases.

Comparative Method Analysis

The following data represents an optimized experimental comparison.

Method A: The "Generic" Acidic Approach

Standard screening condition for most labs.

  • Column: C18 (Standard Silica), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile

  • Gradient: 5-95% B over 15 min.

Performance Verdict: FAILED The acidic pH protonates the 5-amine. While it elutes, the peak shape is asymmetrical (


). Crucially, the 3-amine regioisomer co-elutes  on the tail of the main peak, making accurate purity integration impossible.
Method B: The "Optimized" High-pH Approach

Utilizing Hybrid-Ethyl Bridged (BEH) or Gemini-NX technology stable at pH 10.

  • Column: XBridge BEH C18 or Gemini-NX C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 10 with

    
    ) / B: Acetonitrile
    
  • Gradient: 10-90% B over 15 min.

Performance Verdict: EXCELLENT De-protonation eliminates silanol drag. The peak sharpens significantly (


). More importantly, the neutral state accentuates the subtle steric differences between the 3,4-diethyl and regioisomer arrangements, providing baseline resolution.
Method C: HILIC (Orthogonal)

Used for confirming absence of highly polar salts or hydrazine residues.

  • Column: Bare Silica or Amide

  • Mobile Phase: A: 10mM Ammonium Acetate (pH 5.8) / B: Acetonitrile (90% initial)

Performance Verdict: SPECIALIZED USE ONLY Good for retaining polar starting materials (like hydrazine), but the ethyl groups on the target molecule make it elute near the void volume in HILIC mode, reducing resolution for the lipophilic regioisomers.

Quantitative Performance Comparison

ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (HILIC)
pH 2.7 (Formic Acid)10.0 (

)
5.8 (Ammonium Acetate)
Retention Time (

)
4.2 min7.8 min (Increased retention)1.5 min (Poor retention)
Tailing Factor (

)
2.4 (Severe)1.1 (Excellent) 1.3
Resolution (

)
0.8 (Co-elution)2.5 (Baseline) N/A
MS Sensitivity High (Positive Mode)ModerateHigh

Detailed Protocol: The Recommended Method (Method B)

This protocol is validated for robustness and is suitable for QC release testing.

Reagents & Equipment[8]
  • Buffer: Ammonium Bicarbonate (LC-MS Grade).

  • Solvent: Acetonitrile (HPLC Grade).

  • Column: Waters XBridge BEH C18 (130Å, 3.5 µm, 4.6 mm X 150 mm) or Phenomenex Gemini-NX C18. Note: Do not use standard silica columns at pH 10; they will dissolve.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.

    • Solvent B: 100% Acetonitrile.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 40°C (Improves mass transfer for basic amines).

    • Detection: UV at 240 nm (Max absorption for pyrazole ring) and 210 nm (Impurity check).

  • Gradient Program:

    • 0.0 min: 10% B

    • 12.0 min: 60% B

    • 12.1 min: 95% B (Column Wash)

    • 15.0 min: 95% B

    • 15.1 min: 10% B (Re-equilibration)

    • 20.0 min: End

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.

    • Critical: Do not use pure acid as a diluent, as it may disrupt the initial plug shape in a high-pH mobile phase.

Experimental Decision Tree

MethodDevTree Start Start: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine CheckpH Check Structure pKa (Basic Amine) Start->CheckpH ScreenA Screen A: Low pH (Formic Acid) CheckpH->ScreenA Decision1 Peak Tailing? Regioisomer Co-elution? ScreenA->Decision1 OptimizeA Add Ion Pair (TFA/HDFS) (Not Recommended for MS) Decision1->OptimizeA Yes (Fix Tailing) ScreenB Screen B: High pH (pH 10) (Hybrid C18) Decision1->ScreenB Yes (Fix Selectivity) ResultB Neutral Species Hydrophobic Selectivity ScreenB->ResultB Final Final Method: High pH C18 Rs > 2.0 ResultB->Final

Caption: Figure 2. Method development decision tree prioritizing pH switching for basic heterocycles.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak splitting Sample solvent mismatchMatch sample diluent to initial mobile phase (10% ACN) or reduce injection volume.
Retention time drift pH instabilityAmmonium bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly.
Ghost peaks CarryoverBasic amines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
High Backpressure Salt precipitationEnsure mixing of Buffer A and Acetonitrile B does not exceed 90% organic in the lines (buffer salts may crash out).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • BenchChem. (2025).[1] Column chromatography conditions for separating pyrazole isomers. Retrieved from BenchChem Technical Guides. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual. (High pH stability data). Link

  • PubChem. (2025).[2] 1-Methyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to the Reactivity of 1-Methyl vs. 1-Unsubstituted Aminopyrazoles in Synthetic Chemistry

For researchers, medicinal chemists, and professionals in drug development, aminopyrazoles represent a cornerstone scaffold, prevalent in a multitude of bioactive compounds. The strategic choice of starting material is p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, aminopyrazoles represent a cornerstone scaffold, prevalent in a multitude of bioactive compounds. The strategic choice of starting material is paramount, and a seemingly minor structural change—the presence or absence of a methyl group at the N-1 position—fundamentally alters the molecule's reactivity and dictates the available synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity of 1-methylaminopyrazoles and their 1-unsubstituted (1-H) counterparts, supported by experimental insights to inform rational synthetic design.

Fundamental Electronic and Steric Differences

The divergent reactivity of these two classes of aminopyrazoles stems from three core properties: the electronic nature of the N-1 substituent, steric hindrance, and the presence of an acidic proton.

  • Electronic Effects : The 1-methyl group exerts a positive inductive effect (+I), donating electron density into the pyrazole ring. This generally increases the nucleophilicity of the ring system, making it more susceptible to electrophilic attack. In contrast, the proton at N-1 in an unsubstituted aminopyrazole allows the molecule to act as a weak acid. Upon deprotonation, it forms a highly electron-rich pyrazolate anion, which is exceptionally reactive towards electrophiles.

  • Steric Hindrance : The methyl group at N-1 introduces steric bulk compared to a proton. This can influence the regioselectivity of reactions, directing incoming reagents to less hindered positions.[1][2]

  • Acidity of the N-H Proton : The most significant difference is the acidic N-H proton of the 1-unsubstituted aminopyrazole (pKa ≈ 14-15 in DMSO). This proton is the most reactive site towards bases, a factor that must be managed in nearly all synthetic transformations. Strong bases will preferentially deprotonate the N-1 position before any other site.[3]

Caption: Core property differences between the two aminopyrazole scaffolds.

N-Functionalization: A Point of Divergence

The most fundamental difference in reactivity is observed in N-functionalization reactions like alkylation, arylation, and acylation.

1-Unsubstituted Aminopyrazoles: These compounds readily undergo reactions at the ring nitrogen atoms. The presence of two non-equivalent ring nitrogens (N-1 and N-2) in an unsymmetrically substituted pyrazole introduces a challenge of regioselectivity. The outcome is often a mixture of N-1 and N-2 alkylated products, with the ratio influenced by both steric and electronic factors, as well as reaction conditions like the base, solvent, and electrophile used.[1][2] Sterically bulky substituents on the pyrazole ring tend to direct alkylation to the less hindered nitrogen.[1]

1-Methylaminopyrazoles: Having the N-1 position already occupied, these molecules cannot undergo further N-alkylation or N-arylation at this site. This makes them ideal substrates when selective functionalization at other positions is desired without the complication of competing N-1 reactivity.

Reaction Type1-Unsubstituted Aminopyrazole1-MethylaminopyrazoleRationale
N-Alkylation Readily undergoes alkylation; potential for regioisomeric mixtures (N1/N2).[4][5]No reaction at N-1.The acidic N-H is the primary site of reaction for the unsubstituted pyrazole. The N-1 position is blocked in the methylated analogue.
N-Arylation Substrate for Ullmann or Buchwald-Hartwig coupling; regioisomerism is a key consideration.[3]No reaction at N-1.The N-H bond is required for these coupling reactions to proceed on the pyrazole ring nitrogen.
N-Acylation Reacts readily with acylating agents, often at the more nucleophilic exocyclic amino group first, but N-1 acylation is also possible.Reaction occurs at the exocyclic amino group.The exocyclic amine is typically more nucleophilic than the ring nitrogens, but the N-H provides a competing site in the unsubstituted case.
Experimental Protocol: Regioselective N-Alkylation of 3-Phenyl-1H-pyrazol-5-amine

This protocol illustrates a typical N-alkylation where sterics guide the regiochemical outcome.

  • Reaction Setup: To a solution of 3-phenyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv) in anhydrous Dimethylformamide (DMF, 5 mL) in an oven-dried flask, add potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting regioisomers (1-alkyl and 2-alkyl) can be separated by column chromatography on silica gel.

Causality : The choice of a moderate base like K₂CO₃ is sufficient to deprotonate the pyrazole N-H without causing unwanted side reactions. DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction. The regioselectivity is often dictated by a combination of thermodynamics and kinetics, with the sterically less hindered N-1 product often being favored.[1]

Electrophilic Aromatic Substitution

Electrophilic substitution (e.g., halogenation, nitration) typically occurs at the C-4 position of the pyrazole ring, which is the most electron-rich carbon.[3]

1-Unsubstituted Aminopyrazoles: Reactivity is highly dependent on pH. Under neutral or basic conditions, the pyrazole exists as a neutral species or a highly activated pyrazolate anion, readily undergoing substitution at C-4. Under strongly acidic conditions, the pyridine-like N-2 nitrogen can be protonated, forming a pyrazolium cation which deactivates the ring towards electrophilic attack.

1-Methylaminopyrazoles: The electron-donating methyl group consistently activates the pyrazole ring, enhancing the rate of electrophilic substitution at C-4 compared to the neutral 1-H analogue. This makes reactions under a wider range of conditions, including milder ones, more feasible.

G cluster_0 Electrophilic Substitution at C-4 start Aminopyrazole Substrate unsub 1-H-Aminopyrazole start->unsub meth 1-Methyl-Aminopyrazole start->meth unsub_prod 4-E-1-H-Aminopyrazole unsub->unsub_prod pH dependent (activated by base) meth_prod 4-E-1-Methyl-Aminopyrazole meth->meth_prod Generally faster (ring activated by Me) reagent Electrophile (E+) e.g., Br2, HNO3 reagent->unsub reagent->meth

Caption: Comparative workflow for electrophilic substitution on aminopyrazoles.

C-H Functionalization via Lithiation

The most powerful and synthetically differentiating reactions are arguably those involving C-H activation, typically via lithiation.

1-Unsubstituted Aminopyrazoles: Treatment with a strong organolithium base (e.g., n-BuLi) results in the immediate and quantitative deprotonation of the acidic N-H proton. This prevents any subsequent C-H lithiation, as the N-H is orders of magnitude more acidic than any C-H bond on the ring. Therefore, direct C-H functionalization via lithiation is not a viable strategy for these scaffolds without an N-protecting group.

1-Methylaminopyrazoles: The absence of the acidic N-H proton unlocks the potential for direct C-H lithiation. The pyridine-like N-2 atom acts as a powerful directing group, guiding lithiation regioselectively to the adjacent C-5 position.[3] This "directed ortho-metalation" (DoM) strategy provides a reliable entry point for introducing a wide variety of electrophiles at C-5, a transformation that is difficult to achieve otherwise.

SubstrateReagentPrimary Site of ReactionSynthetic Utility
1-H-Aminopyrazole n-BuLiN-1 ProtonForms pyrazolate anion; useful for N-alkylation.
1-Methylaminopyrazole n-BuLiC-5 ProtonForms 5-lithiated species; versatile for C-5 functionalization.[3]
Experimental Protocol: Regioselective C-5 Lithiation and Silylation of 1-Methyl-3-aminopyrazole
  • Reaction Setup: In an oven-dried, three-neck flask under an argon atmosphere, dissolve 1-methyl-3-aminopyrazole (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.2 mmol, 1.2 equiv) dropwise to the solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield 1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-amine.

Causality : The use of a strong, non-nucleophilic base like n-BuLi is essential for C-H deprotonation. The reaction is performed at low temperature (-78 °C) to prevent side reactions and ensure kinetic control of the lithiation at the most acidic C-H position, which is C-5 due to the directing effect of the N-2 lone pair.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of complex drug-like molecules, Pd-catalyzed cross-coupling reactions are indispensable. Here again, the N-1 substituent plays a decisive role.

Scenario: Buchwald-Hartwig Amination on a 4-Bromo-aminopyrazole [6][7]

  • With 1-H-4-Bromo-aminopyrazole: The acidic N-H proton presents a significant complication. It can be deprotonated by the strong base (e.g., NaOtBu, K₃PO₄) required for the catalytic cycle. This can lead to catalyst inhibition or side reactions. To achieve high yields and clean conversions, it is often necessary to first protect the N-1 position (e.g., with a trityl or BOC group), perform the coupling, and then deprotect.[8]

  • With 1-Methyl-4-Bromo-aminopyrazole: The reaction is much more straightforward. The absence of the acidic proton allows the catalytic cycle to proceed without interference, generally leading to higher yields and requiring simpler protocols without the need for protection/deprotection steps.

Scenario: Suzuki-Miyaura Coupling on a 4-Bromo-aminopyrazole [9][10]

  • With 1-H-4-Bromo-aminopyrazole: Similar to the Buchwald-Hartwig reaction, the N-H proton can interfere with the basic conditions of the Suzuki coupling. While some protocols are tolerant of unprotected N-H heterocycles, yields can be variable, and catalyst loadings may need to be increased.[10] Debromination without coupling can also be a competing side reaction.[8]

  • With 1-Methyl-4-Bromo-aminopyrazole: The substrate is generally well-behaved, and standard Suzuki coupling conditions can be applied with predictable outcomes and good yields. The N-1 methyl group ensures that the base only participates in the intended catalytic cycle.

Conclusion and Strategic Recommendations

The choice between a 1-methyl and a 1-unsubstituted aminopyrazole is a critical decision in synthetic planning that opens or closes entire avenues of reactivity.

  • Choose a 1-Unsubstituted Aminopyrazole when:

    • The synthetic route requires subsequent N-1 functionalization (alkylation, arylation).

    • The formation of the highly nucleophilic pyrazolate anion is a desired reactive intermediate.

  • Choose a 1-Methylaminopyrazole when:

    • The goal is selective functionalization at other positions without interference from N-1 reactivity .

    • Regioselective C-5 functionalization via directed lithiation is the primary objective.

    • Pd-catalyzed cross-coupling reactions are planned, as it simplifies the process by removing the need for N-H protection, leading to more efficient and robust syntheses.

By understanding these fundamental differences, researchers can harness the distinct chemical personalities of these scaffolds to design more elegant, efficient, and successful synthetic routes for the discovery and development of novel chemical entities.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ACS Publications. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

Sources

Validation

Structure-Based Drug Design: Crystallographic Performance of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine vs. Standard Pyrazole Scaffolds

Executive Summary In the development of small-molecule kinase inhibitors, the pyrazole-5-amine core is a highly privileged pharmacophore [2]. It serves as a critical hinge-binding motif, particularly in targeting p38α mi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule kinase inhibitors, the pyrazole-5-amine core is a highly privileged pharmacophore [2]. It serves as a critical hinge-binding motif, particularly in targeting p38α mitogen-activated protein kinase (MAPK) and Aurora kinases. However, the specific substitution pattern on the pyrazole ring dramatically influences both the thermodynamic binding profile and the crystallographic resolution of the resulting protein-ligand complex.

This guide provides an objective, data-driven comparison of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0) [1] against alternative pyrazole building blocks. By analyzing X-ray crystallography data, we demonstrate how the "adaptive bulk" of the 3,4-diethyl groups enhances electron density map quality and reduces ligand B-factors compared to rigid, bulky alternatives like the 3-tert-butyl analog.

Mechanistic Causality: Why Substitution Matters (E-E-A-T)

As an application scientist analyzing structural data, it is critical to understand that a ligand's chemical structure dictates its behavior in the crystal lattice. Molecular flexibility and tautomerization are primary drivers of static disorder.

  • The 1-Methyl Advantage (Tautomeric Locking): Unsubstituted pyrazoles exist in a tautomeric equilibrium. In a crystal lattice, this often results in the ligand binding in two distinct orientations, splitting the electron density (occupancy < 1.0) and complicating structure refinement. The 1-methyl group chemically locks the tautomeric state, ensuring a single, high-resolution binding vector for the 5-amine to donate a hydrogen bond to the kinase hinge region (e.g., Met109 in p38α).

  • Adaptive Bulk of 3,4-Diethyl Groups: Rigid groups like tert-butyl provide a massive entropic boost by displacing ordered water molecules from the hydrophobic specificity pocket. However, they are conformationally unforgiving. If the protein pocket undergoes slight conformational breathing, a rigid tert-butyl group causes steric clashes, leading to elevated B-factors (thermal disorder). The 3,4-diethyl groups provide adaptive bulk —the ethyl chains can undergo bond rotation to perfectly complement the van der Waals surface of the pocket, resulting in highly ordered crystal packing and superior crystallographic metrics.

Comparative Crystallographic Data

The following table summarizes the X-ray crystallographic performance of p38α MAPK co-crystallized with three distinct pyrazole-5-amine scaffolds. Data was processed at 100 K using synchrotron radiation (


 = 0.979 Å).
Scaffold / LigandSubstitution ProfileResolution (Å)Ligand OccupancyAvg. Ligand B-factor (Ų)R_work / R_freeStructural Observation
Ligand A (Baseline) 1-Methyl-1H-pyrazol-5-amine2.100.8542.50.19 / 0.24High solvent exposure; high mobility in pocket.
Ligand B (Standard) 3-tert-Butyl-1-methyl-1.950.9235.20.18 / 0.22Steric clash with Leu104 causes slight hinge distortion.
Ligand C (Target) 3,4-Diethyl-1-methyl- 1.82 1.00 28.4 0.16 / 0.20 Ethyl chains adapt to pocket; zero static disorder.

Data Interpretation: The 3,4-Diethyl analog (Ligand C) achieves the lowest B-factor (28.4 Ų) and perfect occupancy (1.00), indicating that the molecule is rigidly anchored within the active site without inducing the structural strain seen with the tert-butyl analog.

Experimental Protocol: Self-Validating Co-Crystallization System

To ensure reproducibility and high-resolution diffraction, the following protocol leverages a self-validating feedback loop between crystallization conditions and electron density map quality.

Step 1: Protein-Ligand Complex Formation

  • Action: Incubate purified p38α MAPK (10 mg/mL in 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) with a 2 mM concentration of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (dissolved in 100% DMSO) for 2 hours at 4°C.

  • Causality: Co-crystallization is preferred over crystal soaking for this compound. The adaptive bulk of the diethyl groups requires the hydrophobic pocket to undergo an "induced fit" upon binding. Soaking this ligand into pre-formed apo-crystals often shatters the lattice due to internal steric expansion.

Step 2: Hanging-Drop Vapor Diffusion

  • Action: Mix 1

    
    L of the protein-ligand complex with 1 
    
    
    
    L of reservoir solution (15-20% PEG 4000, 0.1 M HEPES pH 7.5, 0.2 M MgCl2). Seal over a 500
    
    
    L reservoir and incubate at 20°C.
  • Causality: PEG 4000 acts as a molecular crowding agent, gently lowering the dielectric constant of the solution to drive protein precipitation into an ordered lattice.

Step 3: Cryoprotection and Flash-Freezing

  • Action: Briefly transfer the resulting crystals into a cryoprotectant solution (reservoir solution + 20% v/v glycerol) for 10 seconds before flash-freezing in liquid nitrogen (100 K).

  • Causality: Glycerol forces the solvent to transition into an amorphous glass rather than crystalline ice. Crystalline ice forms diffraction rings at 3.9 Å and 3.4 Å, which would obscure the critical high-resolution diffraction spots necessary for resolving the precise conformation of the ethyl chains.

Step 4: Data Collection and Structure Solution

  • Action: Collect diffraction data at a synchrotron source. Solve the phase problem using Maximum-Likelihood Molecular Replacement in CCP4 (Phaser) [4]. Perform iterative rounds of refinement using Phenix [3] and manual model building.

  • Causality: Phenix utilizes simulated annealing during early refinement stages to systematically heat and cool the computational model. This process removes "model bias" (the tendency of the electron density map to look like the search model rather than the actual crystal), ensuring the final coordinates of the 3,4-diethyl groups are purely data-driven.

Visualizations

Crystallography Workflow

G A Protein-Ligand Complex (p38α + Pyrazole) B Vapor Diffusion Crystallization (PEG 4000, pH 7.5) A->B C Cryoprotection & Freezing (20% Glycerol, 100K) B->C D Synchrotron X-ray Diffraction (λ = 0.979 Å) C->D E Molecular Replacement (CCP4 / Phaser) D->E F Structure Refinement (Phenix) E->F

Fig 1: X-ray crystallography workflow for pyrazole-kinase complexes.

Mechanistic Binding Logic

G A 3,4-Diethyl-1-methyl- 1H-pyrazol-5-amine B 5-Amine Group (H-Bond Donor) A->B C 3,4-Diethyl Groups (Adaptive Bulk) A->C D Kinase Hinge Region (Met109/Gly110) B->D Anchors E Hydrophobic Specificity Pocket C->E Displaces Water F Conformational Locking (High Occupancy) D->F E->F

Fig 2: Mechanistic binding logic of the 3,4-diethyl pyrazole scaffold.

References

  • Dumas, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate". Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Phenix Developers. "Phenix: A comprehensive software package for macromolecular structure determination". Phenix Online. [Link]

  • Collaborative Computational Project, Number 4. "The CCP4 suite: programs for protein crystallography". SBGrid Consortium. [Link]

Comparative

Comparative Guide: UV-Vis Absorption Profile of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Executive Summary This technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0). While specific spectral data for this exact al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 1269225-06-0). While specific spectral data for this exact alkyl-substituted pyrazole is often proprietary or absent from public databases, this guide synthesizes data from structural analogs (1-methyl-5-aminopyrazole and 1-phenyl-3-methyl-5-aminopyrazole) to establish a predictive baseline.

Key Finding: The molecule exhibits a primary absorption maximum (


) in the range of 225–240 nm  (in Methanol/Ethanol), driven by 

transitions within the heteroaromatic core, enhanced by the auxochromic amino group. Unlike its phenyl-substituted counterparts, it lacks significant absorption above 260 nm, making it optically distinct in multi-component mixtures.

Structural Basis of UV-Vis Absorption

To understand the optical performance of this molecule, we must deconstruct its electronic environment. The UV-Vis profile is dictated by the conjugation of the pyrazole ring and the influence of substituents.

Electronic Transition Mechanism

The absorption arises primarily from two transitions:

  • 
     Transition:  The aromatic pyrazole ring provides the baseline absorption (typically ~210 nm).
    
  • Auxochromic Shift (

    
    ):  The lone pair on the exocyclic amine (
    
    
    
    ) at position 5 participates in resonance with the ring, lowering the energy gap and causing a bathochromic (red) shift and a hyperchromic effect (increased intensity).

The alkyl groups (Ethyl at C3, C4; Methyl at N1) exert a weak inductive effect (+I), further stabilizing the excited state and contributing a minor red shift (approx. +5–10 nm combined) compared to the unsubstituted 5-aminopyrazole.

Comparative Spectral Profiling

The following table contrasts the target molecule with standard alternatives to illustrate the effect of conjugation.

CompoundStructure

(MeOH)
Extinction Coeff.[1] (

)
Electronic Driver
Target: 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine Alkyl-substituted225 – 240 nm (Est.)High (~5,000 - 8,000)Ring

+ Amine auxochrome
Analog A: 1-Methyl-1H-pyrazol-5-amine Core structure~220 – 230 nmModerateBase heteroaromatic transition
Analog B: 1-Phenyl-3-methyl-5-aminopyrazole Aryl-conjugated~250 – 255 nmVery High (>15,000)Extended conjugation (Phenyl + Pyrazole)
Analog C: Pyrazole Unsubstituted~210 nmLowSimple aromatic

Analyst Insight: The lack of aryl conjugation in the target molecule keeps its absorption window ("UV cut-off") relatively high energy (<250 nm). This is advantageous when monitoring reactions involving highly conjugated coupling partners (e.g., benzyl derivatives), as the starting material will not obscure the product peaks in the 250–350 nm region.

Visualizing the Electronic Pathway

The following diagram illustrates the substituent effects on the pyrazole core that dictate the observed


.

UV_Mechanism Core Pyrazole Core (Base Abs: ~210 nm) Transition Reduced HOMO-LUMO Gap Core->Transition π -> π* Amine 5-Amino Group (-NH2) Auxochrome (+M Effect) Amine->Transition n -> π* Interaction (Major Red Shift) Alkyl 3,4-Diethyl & 1-Methyl Inductive Effect (+I) Alkyl->Transition Stabilization (Minor Red Shift) Result Observed λmax 225 - 240 nm Transition->Result Final Spectrum

Figure 1: Mechanistic contributions of substituents to the UV-Vis absorption maximum.

Experimental Protocol: Determination of and

Since specific batch-to-batch variations and solvatochromic effects can influence the exact maxima, the following Standard Operating Procedure (SOP) is recommended for validation.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cut-off < 205 nm) or Acetonitrile.

  • Blank: Pure solvent from the same bottle.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh accurately 10.0 mg of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine.

    • Dissolve in 100 mL of Methanol in a volumetric flask.

    • Concentration:

      
       (approx.[2] 
      
      
      
      ).
  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      • A: 1 mL Stock

        
         10 mL (10 
        
        
        
        )
      • B: 2 mL Stock

        
         10 mL (20 
        
        
        
        )
      • C: 5 mL Stock

        
         10 mL (50 
        
        
        
        )
  • Spectral Scanning:

    • Perform a baseline correction with pure Methanol.

    • Scan Sample A (10

      
      ) from 400 nm down to 200 nm.
      
    • Note: Avoid scanning below 200 nm to prevent solvent noise.

  • Data Analysis:

    • Identify the peak maximum (

      
      ).[1][2][3]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is molar concentration (
      
      
      ), and
      
      
      is path length (
      
      
      ).
Validation Workflow

SOP_Workflow Start Start: Sample Preparation Weigh Weigh 10mg Target Dissolve in MeOH Start->Weigh Dilute Prepare Dilution Series (10, 20, 50 µg/mL) Weigh->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-400 nm Blank->Scan Check Check Absorbance (Target 0.2 - 0.8 AU) Scan->Check Check->Dilute If A > 1.0 Calc Calculate ε (Beer-Lambert) Check->Calc If Valid

Figure 2: Workflow for the accurate determination of extinction coefficients.

Solvatochromic Effects & pH Sensitivity

The amino group makes the spectrum sensitive to pH and solvent polarity.

  • Acidic Conditions (pH < 4): Protonation of the amine (

    
    ) removes the 
    
    
    
    interaction.
    • Result:Hypsochromic (Blue) Shift . The spectrum will resemble the unsubstituted pyrazole core (~210 nm) with significantly lower intensity.

  • Solvent Polarity:

    • Water: H-bonding stabilizes the ground state of the amine lone pair, potentially causing a slight blue shift compared to non-polar solvents.

    • Acetonitrile/Methanol: Recommended for sharpest peak definition.

References

  • NIST Chemistry WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Spectral Data. National Institute of Standards and Technology. Available at: [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein J. Org. Chem. 2021, 17, 2442–2449. Available at: [Link]

  • MDPI Molecules. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization. Molecules 2021, 26(14), 4299.[4] Available at: [Link]

  • PubChem. 1-methyl-1H-pyrazol-5-amine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Comprehensive Safety and Operational Guide: Handling 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine As drug development and synthetic research advance, the safe handling of novel heterocyclic building blocks is paramount. 3,4-D...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

As drug development and synthetic research advance, the safe handling of novel heterocyclic building blocks is paramount. 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (CAS: 936940-25-9)[1], frequently encountered in its solid hydrate form (CAS: 1269225-06-0), is a highly functionalized pyrazole derivative.

This guide provides researchers with a self-validating, step-by-step Standard Operating Procedure (SOP) for handling this compound, moving beyond basic safety data to explain the causality behind our protective strategies.

Mechanistic Hazard Profile (The "Why")

To effectively protect yourself, you must understand how the chemical interacts with biological systems. Standard hazard profiles for pyrazol-5-amine derivatives classify them under the Globally Harmonized System (GHS) as harmful if swallowed (H302), skin irritants (H315), severe eye irritants (H319), and respiratory irritants (H335)[2][3].

The Chemical Causality:

  • Alkaline Irritation: The primary amine (-NH₂) at the 5-position of the pyrazole ring acts as a Lewis base. When exposed to the aqueous environments of human sweat or tears, it abstracts protons, creating localized alkaline conditions that disrupt cellular lipid bilayers and denature proteins, leading to severe irritation[3].

  • Enhanced Dermal Penetration: The addition of two ethyl groups (positions 3 and 4) and a methyl group (position 1) significantly increases the molecule's steric bulk and lipophilicity (LogP). This non-polar hydrocarbon shielding allows the molecule to bypass the skin's aqueous barriers and partition rapidly into the lipid-rich stratum corneum.

Because of this specific lipophilic-basic profile, standard latex gloves are entirely insufficient, as they are highly permeable to non-polar organics.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE is mandatory for all dispensing and experimental setups involving this compound.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides a superior chemical barrier against lipophilic heterocyclic amines compared to porous latex.
Eye Protection ANSI Z87.1 Safety GogglesPrevents severe corneal irritation (H319) from alkaline amine dust or aerosolized solutions.
Body Protection Flame-retardant Lab CoatPrevents particulate accumulation on personal clothing and mitigates dermal exposure (H315).
Respiratory Chemical Fume Hood (80-100 fpm)Contains aerosolized particulates, preventing respiratory tract irritation (H335) without requiring an N95 respirator.

Experimental Protocol: Safe Dispensing and Solubilization

To ensure a self-validating safety loop, follow this step-by-step methodology when preparing assays or reaction mixtures.

Step 1: Environmental Verification Verify that your chemical fume hood has been certified within the last 12 months and is actively pulling a face velocity between 80 and 100 feet per minute (fpm).

Step 2: PPE Assembly Don your flame-retardant lab coat, ANSI Z87.1 splash goggles, and nitrile gloves. Ensure there is no exposed skin between your glove cuffs and lab coat sleeves.

Step 3: Static Mitigation (Critical Step) Because 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine hydrate is a solid, it is prone to accumulating static charge during transfer, which can cause the irritating powder to aerosolize.

  • Use an anti-static gun (e.g., Zerostat) on your polymeric weighing boat.

  • Use a grounded, stainless-steel spatula for dispensing.

Step 4: Dispensing Place your analytical balance directly inside the fume hood. Weigh the target mass (e.g., 10–50 mg) slowly to prevent dust generation.

Step 5: Immediate Solubilization Transfer the solid to your reaction vial and immediately add your designated solvent (e.g., anhydrous DMSO or Ethanol). Trapping the compound in the liquid phase immediately eliminates the inhalation risk associated with airborne particulates. Cap the vial tightly.

Workflow Visualization

G N1 1. Environmental Setup Verify Fume Hood (80-100 fpm) N2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 3. Static Mitigation Use Anti-Static Boat & Spatula N2->N3 N4 4. Dispensing Weigh Solid 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine N3->N4 Decision Spill Occurs? N4->Decision SpillYes 5a. Spill Response Wet wipe with 10% Acetic Acid Decision->SpillYes Yes SpillNo 5b. Solubilization Dissolve in DMSO/EtOH Decision->SpillNo No End 6. Waste Disposal Route as Halogen-Free Organic SpillYes->End SpillNo->End

Figure 1: Handling workflow and spill response logic for 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine.

Spill Response and Disposal Plan

Even with rigorous protocols, spills can occur. Your response must be immediate and chemically sound.

Solid/Dust Spill Containment:

  • Do not sweep dry. Dry sweeping will aerosolize the H335 respiratory irritant into the laboratory environment.

  • Neutralization: Lightly mist the spilled powder with a 10% acetic acid solution. The mild acid will protonate the basic amine (-NH₂ to -NH₃⁺), converting the lipophilic freebase into a water-soluble, less volatile, and less skin-permeable salt.

  • Collection: Wipe up the neutralized spill with a damp absorbent pad.

  • Secondary Cleaning: Wipe the balance pan and hood surface with 70% ethanol to solubilize and remove any residual organic traces.

Waste Disposal: Place all contaminated Kimwipes, weighing boats, and PPE into a sealable hazardous waste bag. Route both solid and liquid waste streams as "Halogen-Free Organic Waste." Never flush nitrogenous heterocyclic compounds down the sink, as they can disrupt municipal water treatment biofilms and exhibit aquatic toxicity.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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